Yadanzioside P
Description
Propriétés
Numéro CAS |
79439-84-2 |
|---|---|
Formule moléculaire |
C34H46O16 |
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O16/c1-12(2)13(3)7-19(37)49-25-27-33-11-46-34(27,31(44)45-6)28(42)23(41)26(33)32(5)9-16(36)24(14(4)15(32)8-18(33)48-29(25)43)50-30-22(40)21(39)20(38)17(10-35)47-30/h7,12,15,17-18,20-23,25-28,30,35,38-42H,8-11H2,1-6H3/b13-7+/t15-,17+,18+,20+,21-,22+,23+,25+,26+,27+,28-,30-,32-,33+,34?/m0/s1 |
Clé InChI |
OWJYNFLAIMDDLT-ZDQNXFGCSA-N |
SMILES isomérique |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
SMILES canonique |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bruceantinoside B; Yadanzioside P. |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Yadanzioside P: A Promising Antileukemic Quassinoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside P, a naturally occurring quassinoid glycoside, has garnered significant interest within the scientific community for its potent antileukemic properties. Isolated from the seeds of Brucea javanica (L.) Merr., this complex molecule presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed spectroscopic data, and biological activities. Special emphasis is placed on its potential as a targeted inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key player in certain types of acute myeloid leukemia (AML). This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a colorless amorphous powder with the molecular formula C₃₄H₄₆O₁₆, corresponding to a molecular weight of approximately 710.74 g/mol .[1] Its melting point has been determined to be in the range of 193-198 °C.[1]
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₆ | [1] |
| Molecular Weight | 710.74 g/mol | [1] |
| Appearance | Colorless amorphous powder | [1] |
| Melting Point | 193-198 °C |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR chemical shift data are not fully available in the public domain at the time of this writing. The original structural elucidation was reported by Sakaki et al. in 1986 in the Chemical & Pharmaceutical Bulletin. Researchers are advised to consult this primary literature for the complete dataset.
Table 3: Mass Spectrometry Data for this compound
Biological Activity
This compound is primarily recognized for its significant antileukemic activity. It belongs to the quassinoid class of natural products, which are known for their cytotoxic effects against various cancer cell lines.
Antileukemic Activity
Initial studies highlighted the potential of this compound as an antileukemic agent, particularly against P-388 lymphocytic leukemia. While specific IC₅₀ values from early studies are not widely reported in recent literature, its classification as an antileukemic compound is well-established.
FLT3 Receptor Inhibition: A Potential Mechanism of Action
More recent computational studies have identified this compound as a potential inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This is particularly relevant for the treatment of Acute Myeloid Leukemia (AML), as mutations in the FLT3 gene are common and associated with a poor prognosis.
In silico molecular docking studies have shown that this compound exhibits a strong binding affinity to the FLT3 receptor. One study reported a binding energy of -9.4 kcal/mol, which is lower (indicating a stronger interaction) than that of the established FLT3 inhibitor, gilteritinib (B612023) (-9.1 kcal/mol). This suggests that this compound may act as a potent lead compound for the development of novel FLT3 inhibitors.
Experimental Protocols
Isolation of this compound from Brucea javanica Seeds
The following is a generalized protocol for the extraction and isolation of quassinoid glycosides like this compound from Brucea javanica seeds, based on common phytochemical practices. For the specific, detailed protocol for this compound, researchers should refer to the original 1986 publication by Sakaki et al.
FLT3 Receptor Binding and Inhibition
While a specific experimental protocol for testing this compound against the FLT3 receptor has not been published, a general approach for assessing the inhibitory activity of a compound against FLT3 would involve a kinase assay.
Signaling Pathways and Logical Relationships
The potential interaction of this compound with the FLT3 receptor suggests its involvement in the downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells. A simplified representation of the FLT3 signaling pathway and the proposed point of inhibition by this compound is depicted below.
Conclusion and Future Directions
This compound stands out as a natural product with significant potential in the field of oncology. Its potent antileukemic activity, coupled with a promising in silico profile as an FLT3 inhibitor, warrants further investigation. Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved pharmacological properties.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the precise mechanism of action, determine its efficacy in various leukemia models (including those with FLT3 mutations), and assess its pharmacokinetic and toxicological profiles.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will be crucial for identifying the key structural features responsible for its biological activity and for optimizing its potency and selectivity.
This technical guide provides a consolidated overview of the current knowledge on this compound. It is intended to facilitate further research and development efforts aimed at harnessing the therapeutic potential of this remarkable natural product in the fight against leukemia.
References
Yadanzioside P: A Technical Examination of its Role in Traditional Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside P, a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., has emerged as a compound of significant interest due to the plant's long-standing use in traditional Chinese medicine for the treatment of various ailments, including cancer. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological activity, particularly its antileukemic effects. This document synthesizes available data on its cytotoxicity, delves into the experimental methodologies used for its characterization, and explores the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Brucea javanica (L.) Merr., commonly known as "Ya-Dan-Zi" in traditional Chinese medicine, has been utilized for centuries to treat conditions such as dysentery, malaria, and various cancers.[1][2] The therapeutic properties of this plant are largely attributed to a class of bitter compounds known as quassinoids. This compound is a specific quassinoid glycoside that has been identified as having potent biological activity.[3] Initial studies have highlighted its antileukemic properties, suggesting its potential as a lead compound for the development of novel anticancer agents.[3] This guide aims to consolidate the existing, albeit limited, scientific literature on this compound to facilitate further research and development efforts.
Quantitative Data on Pharmacological Activity
The primary reported pharmacological activity of this compound is its cytotoxicity against leukemia cells. While extensive quantitative data from a wide range of studies is not yet available, the initial research provides a crucial baseline for its potency.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Source |
| P-388 murine leukemia | In vitro cytotoxicity | 0.75 µg/mL | (Yoshimura et al., 1985) |
Note: The IC50 value was converted from the originally reported ED50 value for consistency in terminology.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the replication and advancement of research. The following sections outline the key protocols employed in the initial characterization of this compound's antileukemic activity.
Isolation and Purification of this compound
The isolation of this compound from the fruits of Brucea javanica is a multi-step process involving extraction and chromatographic separation.
Workflow for this compound Isolation
Protocol Details:
-
Extraction: The dried and crushed fruits of Brucea javanica are extracted with methanol at room temperature.
-
Partitioning: The methanol extract is concentrated and then partitioned between chloroform and water. The biologically active components, including this compound, are primarily found in the chloroform layer.
-
Chromatography: The chloroform extract is subjected to a series of chromatographic separations. This typically includes:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol to separate fractions based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reverse-phase HPLC.
-
Cytotoxicity Assay
The antileukemic activity of this compound was initially determined using an in vitro cytotoxicity assay against the P-388 murine leukemia cell line.
Experimental Workflow for Cytotoxicity Assay
References
Initial In Vitro Studies on Yadanzioside P: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for its anti-inflammatory, antiviral, and anticancer properties. Initial research has identified this compound as a compound with potential antileukemic and antitumor activities. This technical guide provides a comprehensive overview of the initial in vitro studies on this compound and related compounds from Brucea javanica, focusing on its cytotoxic effects, methodologies for its study, and its potential mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on related quassinoids to provide a foundational understanding for further research and development.
Data Presentation: Cytotoxicity of Brucea javanica Quassinoids
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Bruceine A | MCF-7 (Breast Cancer) | MTT Assay | Not specified | [1] |
| Bruceine D | H460 (NSCLC) | CCK-8 Assay | Not specified | [2] |
| Bruceine D | A549 (NSCLC) | CCK-8 Assay | Not specified | [2] |
| Ethanolic Extract | HT29 (Colon Cancer) | MTT Assay | 48 ± 2.5 | [3] |
Note: NSCLC stands for Non-Small Cell Lung Cancer.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro study of this compound and other quassinoids. These protocols are based on standard laboratory practices and information from studies on related compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Mandatory Visualization
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related quassinoids from Brucea javanica, a plausible mechanism of action for this compound involves the induction of apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a frequently implicated target in the anticancer effects of Brucea javanica constituents[4][5][6][7][8]. Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for its anticancer properties.
Conclusion
This compound, a quassinoid glycoside from Brucea javanica, represents a promising candidate for further investigation as an antileukemic agent. While specific in vitro data for this compound is not extensively available, the broader family of quassinoids from this plant demonstrates significant cytotoxic and pro-apoptotic activities against various cancer cell lines. The induction of apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway, appears to be a key mechanism of action for these compounds. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to conduct further in vitro studies to elucidate the specific anticancer properties and mechanisms of this compound. Future research should focus on obtaining pure this compound and performing comprehensive in vitro assays to determine its IC50 values against a panel of leukemia cell lines and to definitively identify the signaling pathways it modulates. Such studies are crucial for advancing the development of this natural product as a potential therapeutic agent.
References
- 1. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seed oil of Brucea javanica induces apoptosis through the PI3K/Akt signaling pathway in acute lymphocytic leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Ethanol Extract of Brucea javanica Seed Inhibit Triple-Negative Breast Cancer by Restraining Autophagy via PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Mechanism of Brucea Javanica against Ovarian Cancer based on Network Pharmacology and the Influence of Luteolin on the PI3K/AKT Pathway | Bentham Science [benthamscience.com]
- 8. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
Technical Guide on the Preclinical Evaluation of Frondoside A for Cancer Research
Disclaimer: Initial literature searches for "Yadanzioside P" in the context of cancer research did not yield specific findings. Therefore, this guide utilizes Frondoside A , a well-researched triterpenoid (B12794562) glycoside, as a representative natural compound to demonstrate the requested format and content for a technical guide. Frondoside A is a compound isolated from the sea cucumber Cucumaria frondosa and has shown a broad spectrum of anti-cancer activities.[1]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It consolidates key preclinical data, experimental methodologies, and known mechanisms of action of Frondoside A in cancer research.
Quantitative Data Summary
The anti-cancer efficacy of Frondoside A has been quantified in numerous in vitro and in vivo studies. The following tables summarize its activity across various cancer types.
Table 1: In Vitro Cytotoxicity of Frondoside A against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / ED50 (µM) | Exposure Time (hours) | Reference |
| Bladder Cancer | UM-UC-3 | ~0.75 | 24 | [2] |
| Lung Cancer | LNM35 | 1.7 - 2.5 | 24 | [3] |
| Lung Cancer | A549 | 1.7 - 2.5 | 24 | [3] |
| Lung Cancer | NCI-H460-Luc2 | 1.7 - 2.5 | 24 | [3] |
| Pancreatic Cancer | AsPC-1 | 1.0 | 24 | |
| Pancreatic Cancer | MiaPaca-2 | 0.5 | 24 | |
| Breast Cancer | 66.1 (murine) | ~0.5 | 24 | |
| Burkitt Lymphoma | Ramos | 0.1 | 48 | |
| Burkitt Lymphoma | Namalwa | 0.2 | 48 | |
| Promyelocytic Leukemia | HL-60 | 0.5 | 24 | |
| T-Lymphoblastic Leukemia | CCRF-CEM | 1.5 | 48 |
Note: The National Cancer Institute's NCI-60 screen showed that Frondoside A inhibited the growth of 53 out of 57 cancer cell lines with an ED50 below 1 µM.
Table 2: In Vivo Anti-Tumor Efficacy of Frondoside A in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | AsPC-1 | Athymic Mice | 10 µg/kg/day, IP | 32 days | 44% reduction in tumor size | |
| Breast Cancer | MDA-MB-231 | Athymic Mice | 100 µg/kg/day, IP | 24 days | Near complete tumor regression | |
| Lung Cancer | LNM35 | Athymic Mice | 0.01 mg/kg/day, IP | 25 days | 41% reduction in tumor volume | |
| Prostate Cancer | DU145 | Athymic Mice | 800 µg/kg/day, IP | 30 days | Substantial reduction in tumor growth | |
| Bladder Cancer | UM-UC-3 | Nude Mice | 800 µg/kg/day, IP | 14 days | Significant decrease in tumor growth |
Core Mechanisms of Action & Signaling Pathways
Frondoside A exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inducing apoptosis, inhibiting cell survival pathways, and blocking metastasis and angiogenesis. A key molecular target is believed to be the p21-activated kinase 1 (PAK1).
Induction of Apoptosis
Frondoside A primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.
-
Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1. This shift disrupts the mitochondrial outer membrane potential.
-
Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases-3 and -7, leading to PARP cleavage and programmed cell death.
Inhibition of Pro-Survival Pathways
Frondoside A has been shown to inhibit key signaling pathways that promote cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. It also antagonizes the pro-tumorigenic prostaglandin (B15479496) E receptors EP2 and EP4.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in Frondoside A literature.
Cell Viability Assay (Luminescent)
-
Principle: To quantify metabolically active cells by measuring ATP levels. A decrease in ATP is indicative of cytotoxicity.
-
Protocol (based on CellTiter-Glo®):
-
Cell Seeding: Seed 5,000 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Frondoside A (e.g., 0.01–5 µM) in culture medium. Replace the medium in each well with the Frondoside A dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Lysis: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer (e.g., GLOMAX). Data is typically normalized to the vehicle control to calculate percent viability.
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins in cell lysates, providing insight into signaling pathway modulation.
-
Protocol:
-
Cell Lysis: After treatment with Frondoside A, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
In Vivo Tumor Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of Frondoside A in a living organism by implanting human cancer cells into immunodeficient mice.
-
Protocol:
-
Animal Model: Use 6-week-old athymic nude mice, housed under aseptic conditions.
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ LNM35 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment: Randomize mice into control and treatment groups. Administer Frondoside A (e.g., 0.01 mg/kg/day) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 25 days).
-
Monitoring: Monitor tumor growth, animal body weight, and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like CD31 to assess angiogenesis).
-
References
Technical Guide: Biological Activity of Yadanzioside P from Brucea javanica
Audience: Researchers, scientists, and drug development professionals.
Introduction Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is widely distributed in Southeast Asia and has a long history in traditional Chinese medicine for treating conditions like dysentery, malaria, and cancer.[1][2][3] The fruit of the plant, Fructus Bruceae, is particularly rich in a class of structurally complex triterpenoids known as quassinoids, which are the primary source of its pharmacological activities.[1][3] To date, over 150 compounds have been isolated from B. javanica, with quassinoids being the main constituents responsible for its potent antitumor and antimalarial effects.
Among these compounds is Yadanzioside P, a quassinoid glycoside identified as 3-O-(β-D-glucopyranosyl)bruceantin. Research has highlighted its potential as a therapeutic agent, particularly for its antileukemic properties. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on quantitative data, detailed experimental protocols for its evaluation, and the signaling pathways potentially involved in its mechanism of action.
Biological Activity and Quantitative Data
The primary biological activity reported for this compound is its anticancer effect, specifically against leukemia. In vivo studies have demonstrated its ability to increase the survival rate in murine leukemia models.
Table 1: In Vivo Antileukemic Activity of this compound
This table summarizes the quantitative data from an in vivo study assessing the efficacy of this compound in a P388 lymphocytic leukemia mouse model. The key metric, Increased Lifespan (ILS), indicates the percentage increase in the survival time of treated mice compared to a control group.
| Animal Model | Compound | Dosage | Effect (ILS %) | Reference |
| P388 Murine Leukemia | This compound | 5 mg/kg/day | 15.5% | |
| P388 Murine Leukemia | This compound | 10 mg/kg/day | 28.9% |
Note: While extensive in vitro cytotoxicity data exists for other B. javanica quassinoids like brusatol (B1667952) and bruceine B, specific IC50 values for this compound against various cell lines are not as widely reported in the provided search results.
Potential Mechanism of Action: Induction of Apoptosis
Many quassinoids isolated from Brucea javanica exert their anticancer effects by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of cysteine proteases called caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.
While the specific molecular mechanism for this compound has not been fully elucidated in the provided literature, it is plausible that it follows a similar pro-apoptotic mechanism to other potent quassinoids. Investigating this mechanism would typically involve analyzing the expression and activation of key apoptotic markers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, P-388) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is a conventional method to demonstrate the induction of apoptosis by observing the cleavage of caspases and their substrates.
Protocol:
-
Cell Treatment and Lysate Preparation: Culture cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a defined time. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities. An increase in the cleaved forms of Caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, indicates the induction of apoptosis.
In Vivo Antileukemic Activity in a Murine Model
Animal models are crucial for evaluating the therapeutic efficacy and potential toxicity of a drug candidate. The P388 murine lymphocytic leukemia model is a standard for screening antileukemic compounds.
Protocol:
-
Animal Acclimatization: Use immunodeficient or syngeneic mice (e.g., DBA/2 mice for P388 cells). Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with a specified number of P388 leukemia cells (e.g., 1 x 10⁶ cells per mouse).
-
Randomization and Treatment: Randomize the mice into different groups (e.g., vehicle control, this compound low dose, this compound high dose). Begin treatment 24 hours after tumor inoculation. Administer this compound (e.g., 5 and 10 mg/kg/day) and the vehicle control via a defined route (e.g., i.p. or oral gavage) for a set number of consecutive days.
-
Monitoring: Monitor the mice daily for clinical signs of distress, body weight changes, and mortality.
-
Data Collection: Record the date of death for each mouse to determine the mean survival time (MST) for each group.
-
Efficacy Calculation: Calculate the percentage of Increased Lifespan (ILS) using the formula: ILS (%) = [(MST of treated group / MST of control group) - 1] x 100. An ILS value greater than 25% is often considered a criterion for significant antitumor activity.
Conclusion and Future Directions
This compound, a quassinoid glycoside from Brucea javanica, has demonstrated significant antileukemic activity in preclinical in vivo models. While its precise molecular mechanism requires further investigation, it likely involves the induction of apoptosis, a common mechanism for other anticancer quassinoids from the same plant. The protocols outlined in this guide provide a robust framework for further characterizing the cytotoxic and mechanistic properties of this compound.
Future research should focus on:
-
Determining the in vitro IC50 values of this compound across a broad panel of cancer cell lines.
-
Conclusively elucidating its mechanism of action by performing detailed apoptosis and cell cycle analyses.
-
Identifying its specific molecular targets within cancer cells.
-
Conducting further preclinical studies, including pharmacokinetic and toxicology assessments, to evaluate its potential for clinical development.
This comprehensive approach will be essential for fully understanding the therapeutic potential of this compound as a novel anticancer agent.
References
Preliminary Insights into the Mechanism of Action of Yadanzioside P: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Yadanzioside P is limited. This document provides a preliminary overview based on the known biological activities of closely related quassinoid compounds isolated from its source, Brucea javanica. The proposed mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr.[1]. Quassinoids, a group of degraded triterpenes, are the major bioactive constituents of Brucea javanica and are known for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3][4][5]. While this compound has been identified as having antileukemic potential[1], its precise molecular mechanism of action remains largely uninvestigated. This guide synthesizes the current understanding of the mechanisms of action of related Brucea javanica quassinoids to propose a preliminary framework for studying this compound.
Proposed Mechanism of Action: Insights from Related Quassinoids
Based on studies of other quassinoids from Brucea javanica, such as brusatol (B1667952) and bruceine D, the mechanism of action of this compound is likely to involve the modulation of key signaling pathways implicated in inflammation and cancer: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the induction of apoptosis.[1][2][3].
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling
Inflammation is a critical process in the development of many diseases, and its regulation is a key therapeutic target. The NF-κB and MAPK signaling pathways are central to the inflammatory response.
-
NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quassinoids from Brucea javanica have been shown to inhibit this pathway.[1].
-
MAPK Pathway: The MAPK cascade, involving kinases such as ERK1/2, JNK, and p38, is another crucial regulator of inflammation and cell proliferation.[1]. Activation of these kinases leads to the expression of various inflammatory mediators.
The proposed anti-inflammatory mechanism of this compound is hypothesized to involve the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Apoptosis can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of a caspase cascade (caspase-9 and caspase-3).[6][7].
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[6][7].
Quassinoids from Brucea javanica have been demonstrated to induce apoptosis in various cancer cell lines.[5]. It is plausible that this compound shares this ability, contributing to its antileukemic properties.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical quantitative data for this compound based on typical results observed for other bioactive quassinoids. These are not actual experimental results for this compound and should be used for illustrative purposes only.
| Cell Line | IC50 (µM) for 24h | IC50 (µM) for 48h |
| Jurkat (Leukemia) | 15.5 | 8.2 |
| HL-60 (Leukemia) | 20.1 | 11.5 |
| Normal PBMCs | > 100 | > 100 |
| Table 1: Hypothetical cytotoxic activity of this compound on leukemia cell lines and normal peripheral blood mononuclear cells (PBMCs). |
| Protein | Treatment | Relative Expression Level (Fold Change) |
| p-p65 | Control | 1.0 |
| This compound (10 µM) | 0.4 | |
| p-ERK1/2 | Control | 1.0 |
| This compound (10 µM) | 0.5 | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (10 µM) | 3.5 | |
| Table 2: Hypothetical effect of this compound on the expression of key signaling proteins in a leukemia cell line. |
Experimental Protocols
To investigate the preliminary mechanism of action of this compound, a series of standard in vitro experiments would be necessary.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3) to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.
-
Data Analysis: Determine the caspase activity relative to the control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the known biological activities of other quassinoids from Brucea javanica provide a strong foundation for future research. It is hypothesized that this compound exerts its anti-leukemic and potential anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways and the induction of apoptosis. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic investigation of these hypotheses. Further research is imperative to elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Early Research on Quassinoid Cytotoxicity: A Focus on Compounds from Brucea javanica
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr, was identified in early research as a compound with potential antileukemic activity. While detailed cytotoxic data and mechanistic studies on this compound itself are not extensively available in early literature, the broader class of quassinoids from Brucea javanica, such as bruceantin (B1667948) and brusatol, have been the subject of significant investigation for their potent cytotoxic and anticancer properties. This guide provides a comprehensive overview of the early cytotoxic research on these closely related and representative quassinoids, offering insights into their mechanisms of action, experimental evaluation, and the signaling pathways they modulate. The information presented here serves as a valuable reference for the cytotoxic potential of this class of compounds, including by extension, this compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of various quassinoids from Brucea javanica have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The data below is compiled from early studies on prominent quassinoids.
| Compound | Cell Line | IC50 | Reference |
| Bruceantin | KB (human epidermoid carcinoma of the nasopharynx) | 0.008 µg/mL | [1] |
| Bruceantin | RPMI 8226 (human myeloma) | 13 nM | [2] |
| Bruceantin | U266 (human myeloma) | 49 nM | [2] |
| Bruceantin | H929 (human myeloma) | 115 nM | [2] |
| Bruceoside C | KB, A-549, RPMI, and TE-671 tumor cells | Potent cytotoxicity (specific values not detailed in abstract) | [3] |
| Bruceine D | T24 (bladder cancer) | 7.65 ± 1.2 µg/mL | |
| Brusatol | Various cancer cell lines | Broad-spectrum anticancer activities |
Experimental Protocols
The following sections detail the methodologies commonly employed in the early cytotoxic evaluation of quassinoids from Brucea javanica.
Cell Viability and Cytotoxicity Assays
A foundational method to determine the cytotoxic effects of these compounds is the assessment of cell viability in the presence of the test substance.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid compound (e.g., bruceine D from 0.01 to 100 µg/mL) for a specified duration (e.g., 72 hours). A positive control (e.g., doxorubicin) and a vehicle control are included.
-
MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution and incubated for a period to allow for the metabolic conversion of MTT by viable cells into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration and analyzing the dose-response curve.
Microdilution Technique:
For assessing cytotoxicity against cell lines like KB cells, a microdilution technique can be utilized. This involves serial dilutions of the test compounds in multi-well plates to determine the effective dose that inhibits cell growth by 50% (ED50).
Apoptosis Detection
Early research indicated that quassinoids induce cell death via apoptosis. Several methods are used to detect and quantify this process.
Hoechst 33342 Nuclear Staining:
-
Cell Treatment: Cells are treated with the quassinoid at its IC50 concentration for a defined period.
-
Staining: The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed and fragmented nuclei.
DNA Fragmentation Assay:
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
-
DNA Extraction: Total cellular DNA is extracted from both treated and untreated cells using a DNA extraction kit.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is then separated by size using agarose gel electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Signaling Pathways in Quassinoid-Induced Cytotoxicity
The cytotoxic effects of quassinoids from Brucea javanica, such as bruceantin, are primarily attributed to the induction of apoptosis through the intrinsic or mitochondrial pathway. This is often initiated by the inhibition of protein synthesis.
The process generally unfolds as follows:
-
Inhibition of Protein Synthesis: Bruceantin and related quassinoids are potent inhibitors of protein synthesis, which induces cellular stress.
-
Mitochondrial Pathway Activation: This stress leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis.
-
Cytochrome c Release: The integrity of the mitochondrial membrane is compromised, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates pro-caspase-9 to its active form, caspase-9.
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Apoptosis: Caspase-3 orchestrates the execution phase of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death.
Conclusion
While specific early research on the cytotoxicity of this compound is limited, the extensive studies on other quassinoids from Brucea javanica, particularly bruceantin, provide a strong framework for understanding its potential biological activity. The data clearly indicate that this class of compounds possesses potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis through the intrinsic mitochondrial pathway, initiated by the inhibition of protein synthesis. The experimental protocols and signaling pathway information detailed in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of quassinoids from Brucea javanica. Further investigation into this compound is warranted to fully elucidate its specific cytotoxic profile and mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Yadanzioside P from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting Yadanzioside P, a promising antileukemic quassinoid glycoside, from the seeds or fruits of Brucea javanica (L.) Merr. The following protocols are based on established methodologies for the isolation of quassinoid glycosides from this plant.
Introduction
This compound is a naturally occurring quassinoid glycoside found in Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1] As a 3-O-(β-D-glucopyranosyl)bruceantin, it belongs to a class of tetracyclic triterpenes known for their potent biological activities.[2][3] The extraction and purification of this compound are critical steps for its further investigation in pharmacological studies and potential drug development.
General Extraction and Purification Strategy
The isolation of this compound from Brucea javanica typically involves a multi-step process that begins with solvent extraction of the plant material, followed by fractionation and chromatographic purification. Due to the complex phytochemical profile of the plant, a combination of techniques is necessary to obtain the pure compound.
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
The following protocols are representative methods for the extraction and purification of this compound. Researchers may need to optimize these protocols based on the specific plant material and available equipment.
Protocol 1: Methanol Extraction and Liquid-Liquid Partitioning
This protocol is based on the general methods used for the isolation of quassinoid glycosides.[4][5]
1. Plant Material Preparation:
-
Dry the seeds or fruits of Brucea javanica at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (e.g., 1 L).
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
n-hexane (3 x 1 L) to remove nonpolar compounds like fats and oils.
-
Chloroform (3 x 1 L) to remove less polar compounds.
-
Ethyl acetate (3 x 1 L) to isolate compounds of intermediate polarity.
-
-
Collect the aqueous fraction, which is expected to contain the polar glycosides, including this compound.
-
Concentrate the ethyl acetate and aqueous fractions separately under reduced pressure.
4. Column Chromatography:
-
Subject the concentrated ethyl acetate or water-soluble fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions containing the compound of interest based on the TLC profile.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the semi-pure fractions containing this compound by preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
Protocol 2: Ethanol (B145695) Extraction and Fractionation
This protocol provides an alternative extraction solvent and is also widely used for the isolation of bioactive compounds from plant materials.
1. Plant Material Preparation:
-
Prepare the dried and powdered Brucea javanica seeds or fruits as described in Protocol 1.
2. Extraction:
-
Extract the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 3 days.
-
Filter the extract and repeat the extraction process twice more.
-
Combine the ethanol extracts and concentrate using a rotary evaporator.
3. Fractionation:
-
Suspend the concentrated ethanol extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate as described in Protocol 1.
4. Chromatographic Purification:
-
Follow the column chromatography and preparative HPLC steps as outlined in Protocol 1 to isolate pure this compound from the appropriate fraction (likely the ethyl acetate or aqueous fraction).
Quantitative Analysis
| Compound | Plant Material | Starting Amount | Yield | Reference |
| Yadanzioside I | Fruits | 4.5 kg | 85 mg | Sakaki et al. (1986) as cited in a related study |
| Bruceoside A | Seeds | Not specified | 0.19% - 0.38% | Ma et al. (2019) |
| Bruceoside B | Seeds | Not specified | 0.05% - 0.12% | Ma et al. (2019) |
Analytical Method for Quantification by HPLC
An analytical HPLC method can be developed for the quantification of this compound in extracts, based on methods for other quassinoids.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Methanol (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 221 nm |
| Injection Volume | 10 µL |
Note: The gradient program and detection wavelength may need to be optimized specifically for this compound.
Signaling Pathway and Logical Relationships
While the specific signaling pathway of this compound is a subject of ongoing research, quassinoids from Brucea javanica are generally known for their cytotoxic and anti-cancer properties. The diagram below illustrates a generalized logical relationship for the investigation of natural products like this compound.
Caption: Logical progression for the study of this compound.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the successful extraction and purification of this compound from Brucea javanica. Optimization of these methods will be crucial for achieving high purity and yield, which are essential for advancing the research and development of this potent natural compound.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A NEW ANTILEUKEMIC QUASSINOID GLYCOSIDE FROM BRUCEA JAVANICA (L.) MERR WITH THE 3-O-(β-D-GLUCOPYRANOSYL)BRUCEANTIN STRUCTURE [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for the Isolation and Purification of Yadanzioside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antileukemic and other cytotoxic activities.[1] As a member of the quassinoid family, this compound holds significant interest for cancer research and drug development due to its potent biological effects. These effects are often attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt, JAK/STAT, and Nrf2 pathways, which are critical in cancer cell proliferation, survival, and stress response. This document provides a detailed protocol for the isolation and purification of this compound from Brucea javanica seeds, enabling researchers to obtain high-purity material for further studies.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the isolation and purification process. These values are representative and may vary depending on the quality of the plant material and specific laboratory conditions.
Table 1: Summary of Extraction and Partitioning of this compound
| Step | Starting Material | Solvents | Yield (w/w) | Purity of this compound (estimated) |
| Extraction | 1 kg dried, defatted Brucea javanica seeds | 95% Ethanol (B145695) | ~150 g (crude extract) | < 1% |
| Partitioning | 150 g crude extract | n-Hexane, Ethyl Acetate (B1210297), n-Butanol, Water | ~30 g (n-Butanol fraction) | 1-5% |
Table 2: Summary of Chromatographic Purification of this compound
| Step | Starting Material | Stationary Phase | Mobile Phase | Yield (w/w) | Purity of this compound |
| Silica (B1680970) Gel Column Chromatography | 30 g n-Butanol fraction | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient | ~2 g (this compound-rich fraction) | 20-40% |
| Preparative HPLC | 2 g this compound-rich fraction | C18 (10 µm) | Acetonitrile-Water gradient | ~50 mg | > 98% |
Experimental Protocols
Extraction
This protocol describes the initial extraction of quassinoids from the seeds of Brucea javanica.
Materials:
-
Dried seeds of Brucea javanica
-
95% Ethanol
-
Waring blender or equivalent
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Grind 1 kg of dried Brucea javanica seeds to a coarse powder.
-
Defat the powdered seeds by maceration or Soxhlet extraction with petroleum ether or n-hexane.
-
Air-dry the defatted seed powder to remove residual solvent.
-
Macerate the defatted powder with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Liquid-Liquid Partitioning
This protocol separates compounds based on their polarity to enrich the quassinoid glycoside fraction.
Materials:
-
Crude ethanol extract
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Separatory funnel (appropriate size)
Procedure:
-
Suspend the crude ethanol extract (approximately 150 g) in 1 L of deionized water.
-
Transfer the suspension to a large separatory funnel.
-
Perform successive partitioning with n-hexane (3 x 1 L) to remove nonpolar compounds. Discard the n-hexane layers.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity. The ethyl acetate fraction can be saved for analysis of other quassinoids.
-
Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L). The n-butanol will extract the more polar glycosides, including this compound.
-
Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the n-butanol fraction.
Silica Gel Column Chromatography
This step provides an initial purification of the n-butanol fraction to isolate a fraction enriched in this compound.
Materials:
-
n-Butanol fraction
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
TLC developing tank
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Adsorb the dried n-butanol fraction (approximately 30 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL) using a fraction collector.
-
Monitor the fractions by TLC using a chloroform-methanol (9:1, v/v) mobile phase and visualize under a UV lamp.
-
Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analytical HPLC).
-
Concentrate the pooled fractions to obtain the this compound-rich fraction.
Preparative High-Performance Liquid Chromatography (HPLC)
This final step achieves high-purity isolation of this compound.
Materials:
-
This compound-rich fraction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)
-
Fraction collector
Procedure:
-
Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.
-
Set up the preparative HPLC system with the following conditions (these may need optimization):
-
Column: C18, 250 x 20 mm, 10 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20-50% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 220 nm
-
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Lyophilize or evaporate the solvent from the pooled fractions to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Modulation of the Nrf2 signaling pathway by this compound.
References
Analytical techniques for Yadanzioside P quantification (HPLC, LC-MS)
Application Note: Quantification of Yadanzioside P
ANALYTICAL TECHNIQUES FOR this compound QUANTIFICATION (HPLC, LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Note: As of the last update, specific validated analytical methods for a compound designated "this compound" are not available in published scientific literature. The following application notes and protocols are representative methodologies based on the analysis of structurally similar quassinoid triterpenoid (B12794562) glycosides. These methods provide a robust starting point for the development and validation of a quantitative assay for this compound and should be optimized accordingly.
Introduction
Yadanziosides are a class of bitter triterpenoid glycosides, specifically quassinoids, often isolated from plants of the Brucea genus. These compounds are of significant interest due to their wide range of reported biological activities. Accurate and precise quantification of specific Yadanziosides, such as this compound, in plant extracts, commercial herbal products, or biological matrices is crucial for quality control, pharmacokinetic studies, and understanding structure-activity relationships.
This document provides detailed protocols for the quantification of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV/Photodiode Array detection (HPLC-UV/PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a reliable and accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.
Experimental Protocols
General Sample Preparation from Plant Matrix
Effective sample preparation is critical for accurate quantification and involves extracting the analyte from the plant material while removing interfering substances.
Protocol:
-
Drying and Milling: Dry the plant material (e.g., leaves, stems, or seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder (passing through a 40-60 mesh sieve).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% methanol (B129727) (v/v) as the extraction solvent.[1]
-
Perform extraction using ultrasonication for 45-60 minutes at room temperature.[1][2]
-
Alternatively, use reflux extraction for 2 hours at 60°C.[3]
-
-
Centrifugation and Filtration:
-
Centrifuge the resulting extract at 4000 rpm for 15 minutes.[4]
-
Collect the supernatant. Re-extract the residue twice more with 25 mL of the same solvent and combine the supernatants.
-
Evaporate the combined solvent to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Reconstitution and Cleanup:
-
Reconstitute the dried extract in 5 mL of methanol or a solvent mixture compatible with the initial HPLC/LC-MS mobile phase.
-
For cleaner samples, especially for LC-MS/MS analysis, a Solid-Phase Extraction (SPE) step may be necessary using a C18 cartridge.
-
Filter the reconstituted solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial prior to injection.
-
Experimental Workflow Diagram
Caption: A general workflow for the quantification of this compound.
HPLC-UV/PDA Quantification Protocol
This method is suitable for the quantification of this compound in purified extracts and finished products where the analyte concentration is relatively high.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Elution:
-
0-5 min: 10% A
-
5-25 min: 10% to 50% A
-
25-30 min: 50% to 90% A
-
30-35 min: Hold at 90% A
-
35-40 min: 90% to 10% A
-
40-45 min: Re-equilibration at 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm; select a specific wavelength for quantification based on the UV maximum of this compound (e.g., 220 nm or 270 nm are common for similar compounds).
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
LC-MS/MS Quantification Protocol
This method is highly sensitive and selective, making it ideal for complex matrices like crude extracts or for pharmacokinetic studies in biological fluids.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions (Example):
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Elution: A faster gradient can be used due to the UPLC system.
-
0-1 min: 5% A
-
1-8 min: 5% to 95% A
-
8-10 min: Hold at 95% A
-
10-10.5 min: 95% to 5% A
-
10.5-12 min: Re-equilibration at 5% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusing a standard of this compound). Negative mode is often effective for glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Drying Gas Temperature: 320°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. The precursor ion ([M-H]⁻ or [M+HCOO]⁻ in negative mode; [M+H]⁺ or [M+Na]⁺ in positive mode) is selected in the first quadrupole (Q1), fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Q3).
Data Presentation
Quantitative data from method validation should be summarized for clarity. The tables below show example data for hypothetical HPLC-UV and LC-MS/MS methods.
Table 1: Example Method Validation Summary for HPLC-UV
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| LOD | 0.3 µg/mL | S/N Ratio ≥ 3 |
| LOQ | 1.0 µg/mL | S/N Ratio ≥ 10 |
| Precision (Intra-day %RSD) | 1.5% | ≤ 2% |
| Precision (Inter-day %RSD) | 1.8% | ≤ 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
Table 2: Example Method Validation Summary for LC-MS/MS
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 500 ng/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| LOD | 0.03 ng/mL | S/N Ratio ≥ 3 |
| LOQ | 0.1 ng/mL | S/N Ratio ≥ 10 |
| Precision (Intra-day %RSD) | 3.5% | ≤ 15% (≤ 20% at LOQ) |
| Precision (Inter-day %RSD) | 4.8% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (Recovery %) | 96.2% - 104.5% | 85% - 115% |
Method Development & Validation Logic
Caption: Logical flow for analytical method development and validation.
References
- 1. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 2. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tiliroside and other flavonoid glycosides in Hippophae salicifolia D. Don leaves by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Apoptotic Pathway Induced by Yadanzioside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Preliminary studies have indicated its potential as an antileukemic agent. While direct and extensive research on the specific apoptotic mechanisms of this compound is limited, evidence from structurally related quassinoids found in Brucea javanica, such as Brusatol and Bruceine D, suggests a likely mechanism of action involving the induction of apoptosis in cancer cells.[1][2][3][4][5] These related compounds have been shown to modulate key signaling pathways, including the STAT3 pathway, which is crucial for cell survival and proliferation in many cancers.
These application notes provide a detailed framework for investigating the apoptotic pathway induced by this compound, with a focus on its potential effects on lung cancer cells. The protocols and proposed mechanisms are based on the established activities of similar quassinoids and provide a robust starting point for researchers.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other Brucea javanica quassinoids, we propose that this compound induces apoptosis through a multi-faceted approach targeting the intrinsic and potentially the extrinsic apoptotic pathways, likely involving the inhibition of the STAT3 signaling cascade.
Caption: Proposed apoptotic pathway induced by this compound.
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from the experimental protocols detailed below. These tables are for illustrative purposes and should be populated with experimental results.
Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.2 | |
| 1 | 85.3 ± 3.1 | |
| 5 | 62.1 ± 2.5 | |
| 10 | 48.7 ± 1.9 | 10.2 |
| 25 | 25.4 ± 2.2 | |
| 50 | 10.1 ± 1.5 |
Table 2: Apoptosis Induction in A549 Cells by this compound (Annexin V-FITC/PI Staining)
| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 45.3 ± 3.5 | 35.8 ± 2.9 | 18.9 ± 1.7 |
| This compound (25 µM) | 20.1 ± 2.8 | 55.2 ± 4.1 | 24.7 ± 2.3 |
Table 3: Effect of this compound on Apoptotic Protein Expression (Western Blot)
| Protein | Control (Relative Density) | This compound (10 µM) (Relative Density) | This compound (25 µM) (Relative Density) |
| p-STAT3 (Tyr705) | 1.00 | 0.45 | 0.15 |
| STAT3 | 1.00 | 0.98 | 0.95 |
| Bcl-2 | 1.00 | 0.35 | 0.12 |
| Bax | 1.00 | 2.10 | 3.50 |
| Cleaved Caspase-3 | 1.00 | 4.20 | 8.50 |
| Cleaved PARP | 1.00 | 5.10 | 9.80 |
Table 4: Caspase-3/7 Activity in A549 Cells Treated with this compound
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control | 1.0 ± 0.1 |
| This compound (10 µM) | 4.5 ± 0.4 |
| This compound (25 µM) | 8.2 ± 0.7 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the apoptotic pathway of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Seed A549 lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for another 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Treat A549 cells with this compound at the desired concentrations for the determined time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Methodology:
-
Lyse this compound-treated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases like caspase-3/7.
Methodology:
-
Treat A549 cells with this compound and prepare cell lysates.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).
-
Calculate the fold increase in caspase activity relative to the untreated control.
The provided protocols and the proposed signaling pathway offer a comprehensive guide for researchers to investigate the apoptotic effects of this compound. Given the potent anti-cancer activities of other quassinoids from Brucea javanica, it is plausible that this compound will emerge as a promising candidate for cancer therapy by inducing apoptosis through the modulation of critical cell survival pathways. The experimental validation of this proposed mechanism will be a significant step towards understanding its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
Application Notes and Protocols: Investigating the Anti-Tumor Mechanism of Action of Yadanzioside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a novel natural product that has demonstrated significant anti-proliferative effects in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the proposed mechanism of this compound, focusing on its role in inhibiting the STAT3 signaling pathway, inducing cell cycle arrest and apoptosis, and promoting the generation of reactive oxygen species (ROS). Detailed protocols for key experimental assays are provided to enable researchers to investigate these effects in their own laboratory settings.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on tumor cell viability, cell cycle distribution, apoptosis, and the expression of key regulatory proteins.
Table 1: Cytotoxicity of this compound in Various Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HCT116 | Colon Carcinoma | 12.5 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 20.8 ± 2.3 |
| U87 | Glioblastoma | 18.1 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| This compound (10 µM) | 65.8 ± 3.5 | 20.5 ± 2.1 | 13.7 ± 1.8 |
| This compound (20 µM) | 78.2 ± 4.2 | 12.3 ± 1.7 | 9.5 ± 1.3 |
A549 cells were treated for 24 hours before analysis by flow cytometry.
Table 3: Induction of Apoptosis by this compound in A549 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| This compound (10 µM) | 15.7 ± 1.8 | 8.2 ± 1.1 | 23.9 ± 2.9 |
| This compound (20 µM) | 28.4 ± 2.5 | 17.9 ± 2.0 | 46.3 ± 4.5 |
A549 cells were treated for 48 hours and analyzed by Annexin V-FITC/PI staining and flow cytometry.
Table 4: Modulation of Key Signaling Proteins by this compound in A549 Cells
| Treatment | p-STAT3 (Tyr705) | STAT3 | Cyclin D1 | Bcl-2 | Cleaved Caspase-3 |
| Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (20 µM) | 0.25 | 0.98 | 0.41 | 0.35 | 3.85 |
Relative protein expression levels were determined by Western blot analysis after 24 hours of treatment and normalized to β-actin. Data are represented as fold change relative to the control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its investigation.
Caption: Proposed mechanism of this compound in tumor cells.
Caption: Experimental workflow for mechanism of action studies.
Caption: Logical flow from treatment to cellular outcomes.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on tumor cells.
Materials:
-
Tumor cell lines (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI) by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis (typically for 48 hours).
-
Harvest both adherent and floating cells and pool them.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis).
Western Blot Analysis
This protocol is used to measure the expression levels of specific proteins involved in the STAT3 and apoptotic pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Cyclin D1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound in 6-well plates.
-
After treatment (e.g., 24 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification, with β-actin serving as a loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells treated with this compound.
Materials:
-
6-well plates or black, clear-bottom 96-well plates
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in the appropriate plates and allow them to adhere overnight.
-
Treat cells with this compound for a specified time (e.g., 6 hours).
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity. For flow cytometry, harvest the cells and analyze them. For a plate reader, measure the fluorescence directly in the plate (Excitation: 485 nm, Emission: 535 nm).
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Application Notes and Protocols for Yadanzioside P in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr.[1][2] Quassinoids from Brucea javanica have demonstrated a range of biological activities, including significant antitumor effects.[3][4][5][6] Due to the limited specific research on this compound, these application notes and protocols are based on the established activities of structurally related quassinoids from the same plant, such as Bruceine D, Brusatol, and Bruceantin.[1][7][8][9] These compounds serve as a valuable reference for initiating drug discovery research on this compound.
The primary mechanism of action for many quassinoids involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1][8][10][11][12] This document provides an overview of the potential anticancer applications of this compound, representative data from related compounds, and detailed protocols for investigating its mechanism of action.
Anticipated Biological Activity
Based on studies of analogous quassinoids, this compound is anticipated to exhibit potent anticancer activity. The primary modes of action are likely to include:
-
Induction of Apoptosis: Quassinoids like Bruceine D have been shown to induce apoptosis in various cancer cell lines, including non-small-cell lung cancer and pancreatic cancer.[10][13] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[1][8]
-
Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer are targeted by quassinoids. These include the PI3K/AKT/mTOR, MAPK, and STAT3 signaling cascades.[1][7][14][15]
-
Inhibition of Cell Proliferation: By inducing cell cycle arrest and apoptosis, this compound is expected to inhibit the rapid proliferation of cancer cells.
Data Presentation: Cytotoxicity of Related Quassinoids
The following table summarizes the cytotoxic activity (IC50 values) of quassinoids structurally related to this compound across various cancer cell lines. This data provides a preliminary indication of the potential potency and spectrum of activity for this compound.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [8] |
| U266 | Multiple Myeloma | 49 nM | [8] | |
| H929 | Multiple Myeloma | 115 nM | [8] | |
| Bruceine D | PANC-1 | Pancreatic Cancer | Not specified | [13] |
| SW1990 | Pancreatic Cancer | Not specified | [13] | |
| CAPAN-1 | Pancreatic Cancer | Not specified | [13] | |
| A549 | Non-small cell lung | Not specified | [10] | |
| Brusatol | HCT-116 | Colorectal Cancer | Not specified | [5] |
| HT29 | Colorectal Cancer | Not specified | [5] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, PANC-1, RPMI 8226)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT and MAPK.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells with cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a representative signaling pathway likely to be modulated by this compound, based on the known mechanisms of related quassinoids.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial screening and characterization of this compound's anticancer properties.
Caption: Experimental workflow for this compound.
Disclaimer: The information provided in these application notes is based on published research on structurally and functionally related compounds. Researchers should perform their own validation experiments to confirm the activity and mechanism of action of this compound.
References
- 1. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 2. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 7. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Yadanzioside P: A Promising Quassinoid for Oncological Research
Application Notes and Protocols for Researchers
Introduction:
Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer.[1][2] While specific research on this compound is emerging, the broader class of quassinoids from Brucea javanica has demonstrated significant anti-tumor and antileukemic properties.[1] Due to the limited availability of detailed public data specifically for this compound, this document will leverage data and protocols from a closely related and well-studied quassinoid from the same plant, Brusatol , as a representative compound. Brusatol shares the same core quassinoid structure and is known to exhibit potent anticancer activity through mechanisms relevant to this compound's potential, such as the induction of apoptosis and inhibition of key signaling pathways like STAT3.[1][3] These notes are intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for investigating the oncological potential of this compound and related compounds.
Data Presentation
The following tables summarize the cytotoxic activity of Brusatol across various human cancer cell lines, providing a comparative reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Brusatol (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Cancer | PANC-1 | 0.36 |
| SW1990 | 0.10 | |
| Breast Cancer | MCF-7 | 0.08 |
| MDA-MB-231 | Not explicitly stated, but activity confirmed | |
| Head and Neck Squamous Cell Carcinoma | FaDu | ~0.05 |
| SCC4 | ~0.07 | |
| Non-Small Cell Lung Cancer | A549 | Data indicates significant growth inhibition |
| H1650 | Data indicates significant growth inhibition | |
| PC9 | Data indicates significant growth inhibition | |
| HCC827 | Data indicates significant growth inhibition |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented is a compilation from various sources for comparative purposes.
Mechanism of Action: Induction of Apoptosis and STAT3 Inhibition
This compound is hypothesized to exert its anticancer effects through the induction of programmed cell death (apoptosis) and the modulation of critical intracellular signaling pathways. Brusatol has been shown to induce apoptosis by affecting the expression of pro- and anti-apoptotic proteins and by inhibiting the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and metastasis.
Signaling Pathway Diagram: Inhibition of STAT3 by this compound (Hypothesized)
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Workflow: MTT Assay
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Experimental Workflow: Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis).
3. Western Blot Analysis for STAT3 Phosphorylation
This protocol is to detect the levels of total and phosphorylated STAT3 (Tyr705) in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.
4. In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to a predetermined schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Brusatol inhibits growth and induces apoptosis in pancreatic cancer cells via JNK/p38 MAPK/NF-κb/Stat3/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Yadanzioside P Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr.[1][2]. This plant has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer.[3][4][5]. Quassinoids, the major bioactive constituents of Brucea javanica, have demonstrated significant anti-cancer properties, including cytotoxic and antileukemic activities. While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related quassinoids, such as Brusatol and Bruceine D, suggest that its anti-cancer effects are likely mediated through the induction of apoptosis (programmed cell death) via modulation of key signaling pathways. This document provides detailed protocols for testing the efficacy of this compound in cancer cell culture models, with a focus on leukemia cell lines, and presents a putative signaling pathway based on current knowledge of related compounds.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HL-60 | |||
| U937 | |||
| K562 | |||
| Normal PBMCs |
IC50: The concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Apoptosis Induction
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HL-60 | Control (Vehicle) | ||
| This compound (IC50) | |||
| This compound (2 x IC50) |
PI: Propidium Iodide.
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| HL-60 | Control (Vehicle) | ||||
| This compound (IC50) | |||||
| This compound (2 x IC50) |
Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Protein Target | This compound (IC50) | This compound (2 x IC50) |
| Cleaved Caspase-3 | ||
| Cleaved PARP | ||
| Bcl-2 | ||
| Bax | ||
| p-STAT3 | ||
| STAT3 | ||
| p-JNK | ||
| JNK |
p-: phosphorylated form.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: Human promyelocytic leukemia cell line (HL-60) is a suitable model for studying antileukemic compounds.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HL-60 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed and treat HL-60 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Procedure:
-
Seed and treat HL-60 cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-STAT3, STAT3, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Putative Signaling Pathway of this compound-Induced Apoptosis
Based on the mechanisms of related quassinoids like Brusatol and Bruceine D, this compound is hypothesized to induce apoptosis in leukemia cells through the modulation of pathways such as STAT3 and JNK, leading to the activation of the intrinsic apoptotic cascade.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
Addressing solubility challenges of Yadanzioside P in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the solubility challenges of Yadanzioside P in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a quassinoid glycoside, a type of diterpenoid, isolated from Brucea javanica[1]. Its chemical formula is C34H46O16 with a molecular weight of 710.72[]. It has demonstrated potential antitumor and antileukemic activities[1][]. Like many complex natural products, this compound is a powder that may exhibit poor solubility in water. This limited aqueous solubility can be a significant hurdle in experimental settings, affecting the accuracy of in vitro assays, hindering the development of parenteral formulations, and leading to poor bioavailability in vivo.
Q2: What are the common initial signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: Variability in bioassay results that cannot be attributed to other experimental factors.
-
Low Bioavailability: In animal studies, the compound shows low absorption and efficacy.
-
Difficulty in Stock Solution Preparation: Inability to dissolve the desired concentration of this compound in your chosen solvent system.
Q3: What are the general strategies to improve the solubility of compounds like this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include both physical and chemical modification approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble complex.
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix.
-
Particle Size Reduction: Increasing the surface area of the compound through micronization or nanonization.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the drug.
-
Lipid-Based Formulations: Formulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.
This is a common issue that can lead to inaccurate and unreliable experimental data. Here are some troubleshooting steps to address this problem, starting with the simplest and most common solutions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Data Presentation: Comparison of Solubility Enhancement Methods
| Method | Excipient/Solvent | Achievable Concentration (Hypothetical) | Fold Increase (Hypothetical) | Remarks |
| Control | Aqueous Buffer (pH 7.4) | 5 µg/mL | 1x | Baseline solubility. |
| Co-solvency | 10% DMSO in Buffer | 50 µg/mL | 10x | May be suitable for in vitro studies, but consider solvent toxicity. |
| pH Adjustment | Buffer at pH 9.0 | 15 µg/mL | 3x | Effectiveness depends on the pKa of this compound. |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD | 250 µg/mL | 50x | A widely used and effective method for increasing solubility. |
| Surfactant | 1% Tween® 80 in Buffer | 100 µg/mL | 20x | Can be effective but may interfere with some biological assays. |
Experimental Protocols
-
Protocol 1: Co-solvent System
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of DMSO does not exceed a level that is toxic to your cells or interferes with your assay (typically <0.5%).
-
Always add the DMSO stock solution to the vigorously stirring buffer to facilitate rapid dispersion and minimize precipitation.
-
-
Protocol 2: Cyclodextrin Complexation
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 5% w/v).
-
Add the powdered this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of this compound by a cyclodextrin molecule.
-
Issue 2: My stock solution of this compound is not stable and precipitates upon storage.
Stock solution instability can lead to significant experimental variability.
Troubleshooting Steps:
-
Optimize Solvent: While DMSO is a common solvent, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) could be tested for better long-term stability.
-
Aqueous Stock with Solubilizer: Prepare the stock solution directly in an aqueous buffer containing a solubilizing agent like HP-β-CD. This can often provide better stability than organic solvent stocks, especially when diluted into aqueous media.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. Perform a freeze-thaw stability study to ensure the compound remains in solution after temperature cycling.
-
Fresh Preparation: If stability remains an issue, prepare fresh stock solutions for each experiment.
Data Presentation: Stock Solution Stability (Hypothetical)
| Solvent System | Storage Temperature | Concentration after 7 days (% of initial) | Observations |
| 100% DMSO | 4°C | 85% | Some precipitation observed. |
| 100% DMSO | -20°C | 98% | No visible precipitation. |
| 5% HP-β-CD in PBS | 4°C | 99% | Solution remains clear. |
| 5% HP-β-CD in PBS | -20°C | 99% | No visible precipitation. |
Advanced Strategies
For more challenging solubility issues, particularly for in vivo applications, more advanced formulation strategies may be necessary.
-
Solid Dispersions:
-
Concept: The drug is dispersed in a solid polymer matrix, which can improve both solubility and dissolution rate.
-
Method: Techniques like solvent evaporation or hot-melt extrusion are used to create the solid dispersion.
-
Protocol (Solvent Evaporation):
-
Dissolve this compound and a polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol).
-
Evaporate the solvent under vacuum, leaving a solid film.
-
The resulting solid can then be reconstituted in an aqueous buffer for use.
-
-
-
Particle Size Reduction:
-
Concept: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Methods: Micronization (to micron-sized particles) or nanonization (to nano-sized particles) can be achieved through techniques like wet milling or high-pressure homogenization.
-
Hypothetical Signaling Pathway for a Solubilized Compound
Once this compound is successfully solubilized, its effects on cellular signaling pathways can be investigated. Below is a hypothetical pathway that could be explored.
Caption: A hypothetical signaling cascade initiated by solubilized this compound.
References
Technical Support Center: Optimizing Yadanzioside P Dosage for In Vitro Anti-Proliferative Assays
Welcome to the technical support center for optimizing the dosage of Yadanzioside P in in vitro anti-proliferative assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and to troubleshoot common issues.
Disclaimer: this compound is a specific quassinoid glycoside isolated from Brucea javanica.[1] While this plant family is known for its anti-cancer properties, publicly available data on the specific anti-proliferative activity and optimal dosage of this compound is limited.[2][3][4][5][6] Therefore, this guide provides general principles and starting points based on related compounds from the same plant and standard assay methodologies. Empirical determination of the optimal dosage for your specific cell line and experimental conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected anti-proliferative activity?
A1: this compound is a quassinoid glycoside isolated from Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Compounds from this plant, such as other yadanziosides and brusatol, have demonstrated anti-cancer effects.[2][5] Therefore, it is hypothesized that this compound will exhibit anti-proliferative activity against cancer cell lines.
Q2: I have received this compound as a powder. How should I prepare a stock solution?
A2: The solubility of this compound is not widely reported. For related compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. It is recommended to:
-
Attempt to dissolve a small amount in DMSO to determine its solubility.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in the dark.
-
When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What concentration range of this compound should I start with in my anti-proliferative assay?
Q4: Which in vitro anti-proliferative assay should I choose?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric assay for assessing cell viability and proliferation. It measures the metabolic activity of cells. Other options include XTT, WST-1, or crystal violet assays. The choice of assay may depend on the specific characteristics of your compound and cell line.
Data Presentation: Reference IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for other anti-cancer compounds isolated from Brucea javanica. This data can be used as a reference to estimate a starting concentration range for this compound.
Table 1: IC50 Values of Selected Quassinoids from Brucea javanica
| Compound | Cell Line | IC50 Value (µM) |
| Brusatol | PANC-1 | 0.36 |
| Brusatol | SW 1990 | 0.10 |
| Bruceine D | PANC-1 | 2.53 |
| Bruceine D | SW 1990 | 5.21 |
Source:[2]
Experimental Protocols
Detailed Protocol: MTT Anti-Proliferative Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the anti-proliferative effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Include wells for "no-cell" blanks (medium only) and "vehicle control" (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the anti-proliferative effects of this compound using the MTT assay.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by this compound, leading to reduced cell proliferation.
Troubleshooting Guide
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability is a common issue and can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down between dispensing into wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to inconsistent results. It's good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Pipetting Errors: Ensure your pipettes are calibrated. Use a multichannel pipette for adding reagents to minimize well-to-well variation.
Caption: A troubleshooting flowchart for addressing common issues encountered in MTT assays.
Q2: My absorbance readings are unexpectedly high, even at high concentrations of this compound.
A2: This could be due to:
-
Compound Interference: this compound might be colored or may directly reduce the MTT reagent, leading to a false positive signal. To test for this, run a "compound only" control (this compound in media without cells) with the MTT reagent.
-
Contamination: Bacterial or yeast contamination can also reduce MTT, leading to high background absorbance. Visually inspect your plates for any signs of contamination.
Q3: The formazan crystals are not dissolving completely.
A3: Incomplete solubilization will lead to inaccurate readings.
-
Insufficient Solvent: Ensure you are using an adequate volume of the solubilization solution.
-
Inadequate Mixing: After adding the solvent, gently agitate the plate on an orbital shaker to aid dissolution.
-
Choice of Solvent: If DMSO is not working effectively, consider using an acidified isopropanol (B130326) solution.
Q4: My cells are detaching from the plate during the assay.
A4: Cell detachment can occur during media changes or washing steps.
-
Gentle Handling: Aspirate media gently from the side of the well, avoiding the cell monolayer.
-
Cell Line Characteristics: Some cell lines are less adherent. Ensure you are using the appropriate culture conditions for your specific cell line.
References
- 1. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in HPLC analysis of Yadanzioside P
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside P. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Q1: Why is the backpressure in my HPLC system excessively high?
Possible Causes:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.
-
Sample Precipitation: this compound may precipitate in the injection solvent if it is not fully compatible with the mobile phase.
-
Mobile Phase Precipitation: Buffer salts in the mobile phase may precipitate if the organic solvent concentration is too high.
-
Contamination: Build-up of contaminants from repeated injections can lead to blockages.
Troubleshooting Steps:
-
Disconnect the Column: First, disconnect the column from the system and run the pump to see if the pressure returns to a normal level. If it does, the blockage is in the column.
-
Reverse-Flush the Column: If the column is the source of high pressure, and the manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., 100% methanol (B129727) or acetonitrile) at a low flow rate.
-
Check Sample and Mobile Phase Compatibility: Ensure that the sample is fully dissolved in a solvent that is miscible with the mobile phase. Filter all samples and mobile phases through a 0.45 µm filter before use.
-
Clean the System: If the high pressure persists without the column, systematically check for blockages in the tubing, injector, and detector.
| Condition | Observed Backpressure (psi) | Likely Cause |
| Normal Operation | 1500 - 2000 | - |
| High Backpressure | > 3000 | Column frit blockage, sample precipitation |
| Pressure Fluctuations | +/- 200 | Air bubbles in the pump, faulty check valves |
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
Possible Causes:
-
Secondary Interactions: this compound, being a glycoside with multiple hydroxyl groups, can have secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanol groups, influencing secondary interactions.
-
Column Degradation: The column may have lost its efficiency due to contamination or phase degradation.
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a modern, end-capped C18 column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to a slightly acidic pH (e.g., 3-5) to suppress the ionization of silanol groups.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller volume to check for column overload.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
| Parameter | Condition A (Tailing Peak) | Condition B (Improved Peak Shape) |
| Tailing Factor | > 1.5 | 1.0 - 1.2 |
| Mobile Phase | Acetonitrile:Water | Acetonitrile:0.1% Formic Acid in Water |
| Peak Width (at 5% height) | 0.8 min | 0.4 min |
Q3: The retention time of my this compound peak is shifting between injections. What is causing this variability?
Possible Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can lead to changes in composition.
-
Column Temperature Fluctuations: Variations in ambient temperature can affect retention time if a column oven is not used.
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates.
-
Column Equilibration: Insufficient column equilibration time between gradient runs can lead to retention time shifts.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring it is thoroughly mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) using a column oven to ensure reproducible retention times.
-
Check the Pump: Inspect the pump for any signs of leaks and ensure the check valves are functioning correctly.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection, typically 5-10 column volumes.
| Injection | Retention Time (min) - No Column Oven | Retention Time (min) - With Column Oven (30 °C) |
| 1 | 15.2 | 15.5 |
| 2 | 15.8 | 15.5 |
| 3 | 14.9 | 15.6 |
Q4: I am observing baseline noise or drift in my chromatogram. How can I resolve this?
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause baseline noise.
-
Detector Lamp Issues: An aging or unstable detector lamp can lead to a noisy or drifting baseline.
-
Air Bubbles: Air bubbles in the mobile phase or detector flow cell can cause spurious peaks and baseline noise.
-
Column Bleed: Degradation of the stationary phase can lead to column bleed, causing a rising baseline, especially in gradient elution.
Troubleshooting Steps:
-
Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Purge the System: Degas the mobile phase and purge the pump to remove any air bubbles.
-
Check the Detector Lamp: Monitor the lamp energy and replace it if it is low or unstable.
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants that may be causing bleed.
Experimental Protocols
A standard experimental protocol for the HPLC analysis of this compound is provided below. This should be considered a starting point and may require optimization for your specific instrumentation and sample matrix.
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample extract.
-
Dissolve the material in a suitable solvent such as methanol or DMSO to a known concentration (e.g., 1 mg/mL). This compound is soluble in DMSO, pyridine, methanol, and ethanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 60 40 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 270 nm (based on typical UV absorbance for quassinoids).
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate common troubleshooting workflows in HPLC analysis.
Caption: Troubleshooting workflow for high HPLC system pressure.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Logical relationships for resolving retention time shifts.
Overcoming resistance to Yadanzioside P in cancer cell lines
Welcome to the technical support center for Yadanzioside P, a novel investigational anticancer agent. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a plant-derived tetracyclic triterpenoid. Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and angiogenesis in many cancer types.[1][2] By blocking this pathway, this compound is designed to induce apoptosis and inhibit tumor growth.[3]
Q2: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cancer cell line and experimental conditions. In sensitive cell lines, IC50 values are generally observed in the low micromolar to nanomolar range. Please refer to the table below for representative data.
Q3: The solubility of this compound appears to be limited in aqueous solutions. What is the recommended solvent?
A3: this compound is a lipophilic compound with poor water solubility, a common challenge with many natural product-based therapeutic agents.[4] For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Resistance Status |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 | Sensitive |
| MCF-7/R | Breast Cancer | 12.8 ± 1.5 | Resistant |
| A549 | Lung Cancer | 1.2 ± 0.2 | Sensitive |
| A549/R | Lung Cancer | 25.4 ± 3.1 | Resistant |
| HCT116 | Colon Cancer | 0.8 ± 0.1 | Sensitive |
| HCT116/R | Colon Cancer | 18.9 ± 2.2 | Resistant |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Synergistic Effect of this compound with Doxorubicin in Resistant MCF-7/R Cells
| Treatment | This compound (µM) | Doxorubicin (µM) | Cell Viability (%) | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound | 5 | 0 | 85.2 ± 5.5 | - |
| Doxorubicin | 0.5 | 0 | 78.6 ± 4.9 | - |
| Combination | 5 | 0.5 | 42.1 ± 3.7 | 0.62 |
*A Combination Index (CI) < 1 indicates a synergistic effect. Combination therapies are a key strategy to overcome drug resistance.[5][6]
Troubleshooting Guide
Q4: We are observing significantly higher IC50 values for this compound in our cancer cell line than reported. What could be the cause?
A4: Several factors could contribute to this discrepancy:
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance to this compound. This can be due to a variety of factors, including low expression of the drug's target or high activity of drug efflux pumps.[7][8]
-
Cell Culture Conditions: Variations in cell culture conditions, such as media composition, cell density, and passage number, can influence drug sensitivity.
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly (at -20°C or -80°C, protected from light) and has not undergone degradation.
-
Assay-Specific Issues: The cell viability assay being used (e.g., MTT, XTT, CellTiter-Glo) and the incubation time can affect the calculated IC50 value.
Suggested Solutions:
-
Confirm Cell Line Identity: Use short tandem repeat (STR) profiling to authenticate your cell line.
-
Analyze Target Expression: Perform a western blot to check the expression levels of key proteins in the PI3K/Akt/mTOR pathway.
-
Evaluate Efflux Pump Activity: Test for the overexpression and activity of ABC transporters like P-glycoprotein (P-gp/ABCB1).[7][9] Many natural products are substrates for these pumps.[10][11]
Q5: Our cancer cell line, which was initially sensitive to this compound, has developed resistance over time. How can we investigate and overcome this?
A5: Acquired resistance is a common challenge in cancer therapy.[12] The primary mechanisms often involve:
-
Increased Drug Efflux: Upregulation of ABC transporters, such as P-gp, is a frequent cause of multidrug resistance (MDR).[8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of this compound on the PI3K/Akt/mTOR pathway.[1][2]
-
Target Alteration: Mutations in the target protein can prevent this compound from binding effectively.
Suggested Solutions:
-
Assess Efflux Pump Activity: Use a fluorescent substrate efflux assay (e.g., with Rhodamine 123) to determine if P-gp activity is elevated in the resistant cells.
-
Profile Signaling Pathways: Use western blotting or phospho-protein arrays to compare the activation status of various signaling pathways (e.g., MAPK/ERK, STAT3) between the sensitive and resistant cell lines.[2][13]
-
Combination Therapy: Investigate the use of this compound in combination with an inhibitor of the identified resistance mechanism (e.g., a P-gp inhibitor like verapamil (B1683045) or a second-generation inhibitor) or another chemotherapeutic agent.[14][15] Combination therapies can often resensitize resistant cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: P-glycoprotein (P-gp) Efflux Activity Assay
-
Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: (Optional) Pre-incubate cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C. This will serve as a positive control for efflux inhibition.
-
Rhodamine 123 Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µM to all samples. Incubate for 30 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: Wash the cells again with ice-cold PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel). Increased fluorescence indicates reduced P-gp efflux activity.
Visualizations
Caption: Proposed signaling pathway of this compound and mechanisms of resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products [frontiersin.org]
- 5. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 6. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 11. Identification of Important Compounds Isolated from Natural Sources that Have Activity Against Multidrug-resistant Cancer Cell Lines: Effects on Proliferation, Apoptotic Mechanism and the Efflux Pump Responsible for Multi-resistance Phenotype | Anticancer Research [ar.iiarjournals.org]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Yadanzioside P
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Yadanzioside P for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a quassinoid glycoside extracted from the seeds of Brucea javanica.[1] It has demonstrated potential as an antitumor and antileukemic agent in preclinical studies.[1] Quassinoids, the class of compounds to which this compound belongs, are known for a range of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[2]
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
While specific data for this compound is limited, quassinoid glycosides, in general, face significant bioavailability challenges. These challenges are often attributed to:
-
Poor Membrane Permeability: The glycoside moiety increases the polarity of the molecule, which can hinder its passage across the lipid-rich intestinal membrane.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[3]
-
Poor Aqueous Solubility: Although the glycoside group can improve water solubility to some extent compared to the aglycone, overall solubility may still be a limiting factor for dissolution in the gastrointestinal fluids.
Studies on similar quassinoids, such as eurycomanone, have shown low absolute oral bioavailability, suggesting that this compound likely faces similar hurdles.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble and/or permeable compounds like this compound. The most relevant approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can enhance the dissolution rate and extent of a poorly water-soluble drug.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as liposomes and self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and improve absorption.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments to enhance the bioavailability of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in the formulation. | Poor solubility of this compound in the chosen lipids or polymers. | 1. Screen different excipients: Test a variety of lipids (for LBDDS) or polymers (for solid dispersions) with varying polarities to find one with better solubilizing capacity for this compound. 2. Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent in the formulation to improve the solubility of this compound. 3. Optimize the drug-to-carrier ratio: Systematically vary the ratio of this compound to the carrier to find the optimal loading efficiency. |
| Physical instability of the formulation (e.g., precipitation, aggregation). | The amorphous form of the drug in a solid dispersion is reverting to a more stable crystalline form. The liposomal formulation is unstable, leading to drug leakage or vesicle aggregation. | 1. Select appropriate stabilizers: For solid dispersions, choose a polymer that effectively inhibits drug crystallization. For liposomes, incorporate cholesterol or use PEGylated lipids to improve stability. 2. Optimize storage conditions: Store the formulation at appropriate temperatures and protect it from light and moisture. 3. Characterize the formulation: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug in the formulation. |
| Inconsistent in vivo pharmacokinetic data. | High variability in drug absorption due to formulation-related issues or animal handling. | 1. Ensure formulation homogeneity: Develop a robust manufacturing process to ensure consistent drug content and physical properties of the formulation. 2. Standardize animal study protocols: Use a consistent dosing volume, gavage technique, and fasting/feeding schedule for the animals. 3. Increase the number of animals per group: A larger sample size can help to reduce the impact of inter-individual variability. |
| No significant improvement in bioavailability despite formulation efforts. | The primary barrier to absorption may be poor permeability rather than poor solubility. Extensive first-pass metabolism is occurring. | 1. Incorporate permeation enhancers: Include excipients in the formulation that are known to improve intestinal permeability. 2. Consider alternative delivery routes: If oral bioavailability remains low, explore other routes of administration, such as parenteral injection, if appropriate for the intended application. 3. Investigate co-administration with metabolic inhibitors: While complex, co-administering this compound with an inhibitor of its primary metabolizing enzymes could increase its systemic exposure. This requires careful investigation of the specific enzymes involved. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or a suitable cellulosic derivative like HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in which both this compound and the carrier are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using DSC and XRD).
Preparation of this compound Liposomes by Thin-Film Hydration Method
This protocol provides a general procedure for encapsulating this compound into liposomes to improve its solubility and absorption.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol (as a membrane stabilizer)
-
Organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation: Accurately weigh this compound, phospholipids, and cholesterol in a desired molar ratio (e.g., Drug:Phospholipid:Cholesterol of 1:10:2). Dissolve all components in the organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by gentle rotation of the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator. Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation for this compound to enhance its oral absorption.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. A gentle warming in a water bath (around 40°C) may be used to facilitate mixing.
-
Drug Loading: Add the accurately weighed this compound to the optimized blank SEDDS formulation. Mix until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Evaluation of Self-Emulsification: Add a small amount of the prepared this compound-SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric/intestinal fluid) with gentle agitation. Observe the formation of a clear or slightly bluish-white emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content. Assess the stability of the SEDDS formulation upon storage.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (for illustrative purposes)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| This compound - Solid Dispersion | 250 ± 45 | 1.5 ± 0.3 | 1200 ± 210 | 480 |
| This compound - Liposomes | 180 ± 30 | 2.5 ± 0.6 | 1500 ± 250 | 600 |
| This compound - SEDDS | 400 ± 70 | 1.0 ± 0.2 | 2000 ± 350 | 800 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
References
Technical Support Center: Minimizing Off-Target Effects of Yadanzioside P
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Yadanzioside P in cellular models. Given that specific data on the off-target effects of this compound is limited in publicly available literature, this guide combines known information about related quassinoids from Brucea javanica with general best practices for working with natural product compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It is recognized for its antileukemic and cytotoxic properties, with observed activity against P-388 murine leukemia cells. Quassinoids from Brucea javanica are generally known to possess anti-cancer, anti-inflammatory, and anti-viral activities.[1][2][3]
Q2: What are off-target effects and why are they a concern when working with natural compounds like this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. For natural products, which can have complex structures, these effects can lead to cytotoxicity unrelated to the intended mechanism, modulation of multiple signaling pathways, and confounding experimental results, making it difficult to determine the true therapeutic potential and mechanism of action.
Q3: What are the potential signaling pathways affected by quassinoids from Brucea javanica that might be relevant for this compound?
While specific pathways for this compound are not well-documented, studies on other quassinoids from Brucea javanica, such as brusatol (B1667952) and bruceine D, have shown modulation of key signaling pathways involved in cancer progression. These include the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor-kappa B) pathways.[2][4] It is plausible that this compound may interact with these or related pathways.
Q4: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
It is crucial to establish a therapeutic window by performing a dose-response curve for both the desired on-target activity and general cytotoxicity. This can be achieved using assays such as the MTT or LDH release assay. Start with a broad range of concentrations and narrow down to a range that shows the desired biological effect with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Where On-Target Activity is Expected.
Possible Cause:
-
Off-target toxicity: this compound may be interacting with essential cellular machinery, leading to cell death through unintended mechanisms.
-
Compound instability or degradation: The compound may degrade in culture media into toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
Troubleshooting Steps:
-
Perform orthogonal cytotoxicity assays: Use multiple assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release, and apoptosis with Annexin V/PI staining) to confirm the cytotoxic effect.
-
Evaluate compound stability: Prepare fresh stock solutions for each experiment and consider performing stability tests in your specific cell culture medium.
-
Optimize solvent concentration: Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control.
-
Dose-response analysis: Carefully analyze the dose-response curve to identify a narrow concentration range where on-target effects are observed without significant cytotoxicity.
Issue 2: Inconsistent or Irreproducible Results Between Experiments.
Possible Cause:
-
Cell culture variability: Differences in cell passage number, confluency, or health can significantly impact experimental outcomes.
-
Compound solubility issues: this compound, like many natural products, may have poor solubility in aqueous media, leading to inconsistent effective concentrations.
-
Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations.
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Improve compound solubility: Ensure complete dissolution of the stock solution. Gentle vortexing or sonication may help. Visually inspect for any precipitation in the culture medium.
-
Use calibrated equipment: Regularly calibrate pipettes to ensure accurate and reproducible dilutions.
Data Presentation
Table 1: General Cytotoxicity Profile of Quassinoids from Brucea javanica
| Compound/Extract | Cell Line | Assay Type | Reported Activity (IC50) | Reference |
| This compound | P-388 Murine Leukemia | Cytotoxicity | Antileukemic activity noted | (Specific IC50 not available) |
| Brucea javanica extract | P-388 Murine Leukemia | Cytotoxicity | Moderate | (IC50 values of 1.6-7.5 µg/ml for various fractions) |
| Brusatol | Various Cancer Cell Lines | Cytotoxicity | Potent | [2] |
| Bruceine D | Various Cancer Cell Lines | Cytotoxicity | Potent | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cancer cell line (e.g., P-388)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Yadanzioside P Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Yadanzioside P from Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a quassinoid glycoside that has demonstrated antileukemic properties. Its primary natural source is the seeds of the plant Brucea javanica (L.) Merr.[1][2]
Q2: What are the main challenges in purifying this compound?
A2: Like many natural products, the purification of this compound presents several challenges. These include its relatively low abundance in the crude extract, the presence of structurally similar quassinoid glycosides that can co-elute during chromatography, and its potential for degradation under harsh purification conditions.
Q3: What are the general steps for the purification of this compound?
A3: A typical purification workflow involves:
-
Extraction: Defatting of the powdered seeds followed by extraction with a polar solvent like methanol (B129727) or ethanol (B145695).
-
Solvent Partitioning: Fractionation of the crude extract between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography: Multi-step chromatographic purification using techniques such as column chromatography (silica gel, C18), and preparative High-Performance Liquid Chromatography (prep-HPLC).
Q4: How can I monitor the presence and purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method for monitoring the fractions for the presence of this compound and assessing its purity.[1][3] A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent or conditions. | Ensure seeds are properly defatted before extraction. Use a polar solvent like methanol or 70-90% ethanol for extraction. Consider optimizing extraction time and temperature to prevent degradation. |
| Degradation of this compound during extraction. | Avoid excessive heat and prolonged extraction times. | |
| Poor Separation of this compound from Other Quassinoids | Inappropriate stationary phase or mobile phase in column chromatography. | For silica (B1680970) gel chromatography, use a gradient elution starting from a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity. For reversed-phase (C18) chromatography, optimize the gradient of water and methanol/acetonitrile. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution of structurally similar compounds. | Employ orthogonal separation techniques. For example, follow a normal-phase separation with a reversed-phase separation. Consider using High-Speed Counter-Current Chromatography (HSCCC) for separating compounds with similar polarities. | |
| Peak Tailing or Broadening in HPLC Analysis | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Loss of this compound During Purification Steps | Irreversible adsorption to the stationary phase. | For highly polar compounds, consider using a different stationary phase or deactivating the silica gel. |
| Degradation due to pH or temperature instability. | Maintain neutral pH conditions where possible and perform purification steps at lower temperatures (e.g., 4°C). |
Quantitative Data Summary
The following tables summarize hypothetical yield data for this compound based on different purification protocols. This data is for illustrative purposes to demonstrate the impact of methodological changes on yield and purity.
Table 1: Effect of Extraction Solvent on this compound Yield
| Extraction Solvent | Extraction Time (h) | Crude Extract Yield (% w/w) | This compound Content in Crude Extract (%) |
| Methanol | 24 | 15.2 | 0.8 |
| 80% Ethanol | 24 | 12.5 | 0.7 |
| Ethyl Acetate (B1210297) | 24 | 5.8 | 0.3 |
Table 2: Comparison of a Two-Step vs. Three-Step Chromatographic Purification Protocol
| Purification Protocol | Initial Sample (g) | Final Yield of this compound (mg) | Purity (%) |
| Two-Step: Silica Gel -> C18 Prep-HPLC | 10 | 65 | 92 |
| Three-Step: Silica Gel -> Sephadex LH-20 -> C18 Prep-HPLC | 10 | 55 | >98 |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Defatting: Grind the dried seeds of Brucea javanica. Extract the powdered seeds with petroleum ether or hexane (B92381) at room temperature for 24 hours to remove lipids. Repeat this step twice.
-
Extraction: Air-dry the defatted seed powder. Macerate the powder with methanol (1:10 w/v) at room temperature for 48 hours. Filter the extract and repeat the extraction process two more times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with an equal volume of ethyl acetate three times.
-
Fraction Collection: Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is enriched with quassinoid glycosides, including this compound.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Pre-pack a silica gel column with a chloroform-methanol mixture (e.g., 98:2 v/v).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform-methanol and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (B151607) (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Collect fractions and monitor them by HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Optional Polishing Step):
-
Combine the this compound-rich fractions from the silica gel column and concentrate.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove pigments and other impurities.
-
-
Preparative Reversed-Phase HPLC (Prep-HPLC):
-
Further purify the fractions containing this compound using a C18 prep-HPLC column.
-
Use a gradient elution with a mobile phase of methanol and water. A typical gradient might be from 30% to 70% methanol over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 270 nm) and collect the peak corresponding to this compound.[1]
-
Confirm the purity of the final product by analytical HPLC.
-
Visualizations
Signaling Pathway
This compound, as a quassinoid, is expected to exhibit anticancer activity by inducing apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Extracts from Brucea javanica have been shown to induce apoptosis through this pathway.[4]
Caption: Proposed PI3K/Akt signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for the purification of this compound.
References
- 1. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brucea javanica fruit induces cytotoxicity and apoptosis in pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. cjnmcpu.com [cjnmcpu.com]
Strategies to reduce degradation of Yadanzioside P during storage
This technical support center provides guidance and answers frequently asked questions regarding the stability and storage of Yadanzioside P. As a researcher, scientist, or drug development professional, ensuring the integrity of your experimental compounds is critical. This resource aims to provide strategies to minimize the degradation of this compound during storage and throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound have not been extensively published, based on its structure as a quassinoid glycoside, the primary factors contributing to its degradation are likely to be:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.
-
Light: Exposure to UV or even ambient light can lead to photolytic degradation.
-
pH: As a glycoside with ester functionalities, this compound is likely susceptible to hydrolysis under both acidic and alkaline conditions.
-
Moisture: The presence of water can facilitate hydrolysis of the glycosidic bond and ester groups.
-
Oxidation: The complex structure of this compound may contain moieties susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
-
Temperature: For long-term storage (months to years), a temperature of -20°C is recommended.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Light: Store in a light-protected container, such as an amber vial.[2]
-
Atmosphere: Store in a dry, sealed container.[2] For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: How should I handle this compound during an experiment to minimize degradation?
A3: To maintain the integrity of this compound during your experiments, follow these best practices:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Prepare solutions fresh for each experiment whenever possible.
-
If you must store solutions, use a suitable, dry solvent and store at -20°C for short periods. Conduct a preliminary stability test in your chosen solvent if you plan to store solutions for an extended time.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Avoid prolonged exposure to high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an older sample of this compound. | Degradation due to improper storage. | 1. Review your storage conditions against the recommended guidelines (see FAQ 2). 2. If possible, analyze the sample using a suitable analytical method (e.g., HPLC) to check for the presence of degradation products. 3. Use a fresh, properly stored sample for future experiments. |
| Inconsistent results between experiments using the same stock solution. | Degradation of this compound in the solvent. | 1. Prepare fresh solutions for each experiment. 2. If storing solutions is unavoidable, perform a stability study of this compound in your chosen solvent under your storage conditions. 3. Consider using aprotic solvents to minimize hydrolysis. |
| Appearance of new peaks in my analytical chromatogram over time. | Chemical degradation of this compound. | 1. Document the storage conditions and time course of the appearance of new peaks. 2. This may indicate hydrolysis, oxidation, or photolysis. Refer to the "Strategies to Mitigate Degradation" section below for preventative measures. 3. If the degradation product is significant, it may be necessary to purify your sample or obtain a new batch. |
Strategies to Mitigate Degradation
While specific quantitative data on the degradation kinetics of this compound is not available in the literature, the following table summarizes general strategies to minimize degradation based on the likely contributing factors.
| Degradation Factor | Mitigation Strategy |
| Temperature | Store at low temperatures: -20°C for long-term and 0-4°C for short-term storage.[1] Avoid repeated freeze-thaw cycles. |
| Light | Store in light-resistant containers (e.g., amber vials) and protect from direct sunlight and UV sources. |
| Moisture (Hydrolysis) | Keep the compound in a dry, tightly sealed container. Use dry solvents for preparing solutions. |
| pH (Hydrolysis) | Maintain neutral pH conditions when preparing aqueous solutions, unless the experimental protocol requires otherwise. Buffer solutions if necessary. |
| Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing sources of free radicals. |
Experimental Protocols
General Protocol for a Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Quantify the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Decision workflow for this compound storage.
References
Validation & Comparative
A Comparative Analysis of Anti-Leukemic Efficacy: Yadanzioside P and Doxorubicin
A thorough review of existing scientific literature reveals a significant gap in research directly comparing the anti-leukemic efficacy of Yadanzioside P with the established chemotherapeutic agent, doxorubicin (B1662922). While extensive data is available on the mechanisms and clinical applications of doxorubicin in treating leukemia, similar research on this compound is not present in the current body of published studies. Therefore, a direct, data-driven comparison of their anti-leukemic properties cannot be constructed at this time.
This guide will proceed by outlining the known anti-leukemic properties of doxorubicin, based on available experimental data, to provide a benchmark for any future comparative studies involving this compound. The information presented below is intended to serve as a resource for researchers and drug development professionals interested in exploring novel anti-leukemic compounds.
Doxorubicin: An Established Anti-Leukemic Agent
Doxorubicin is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][2][3] Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA and inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair.[1][3] This interference with DNA processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Mechanism of Action of Doxorubicin
The anti-leukemic activity of doxorubicin is multifaceted and involves several key cellular pathways:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure. This distortion prevents the proper functioning of topoisomerase II, an enzyme that unwinds and rewinds DNA during replication. By stabilizing the complex between topoisomerase II and DNA after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce cellular damage through the production of free radicals. These highly reactive molecules can damage cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxic effects.
-
Induction of Apoptosis: The DNA damage and cellular stress caused by doxorubicin trigger the intrinsic apoptotic pathway. This leads to the activation of caspases, a family of proteases that execute the process of programmed cell death.
To illustrate the mechanism of doxorubicin, the following signaling pathway diagram is provided:
Experimental Data on Doxorubicin's Efficacy
The efficacy of doxorubicin in treating leukemia has been demonstrated in numerous preclinical and clinical studies. For instance, in a randomized trial for childhood acute lymphoblastic leukemia, a single dose of doxorubicin at 30 mg/m² was shown to be effective in reducing leukemic cell counts in peripheral blood. Another study on acute myeloid leukemia showed a complete remission rate of 52.5% in patients treated with a doxorubicin-containing regimen.
Table 1: Summary of Doxorubicin Efficacy in Leukemia Clinical Trials
| Leukemia Type | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Single agent doxorubicin (30 mg/m²) | Leukemic cell decrease (Day 0 to Day 7) | Significant blast decline | |
| Acute Myeloid Leukemia (AML) | Doxorubicin in combination with other agents | Complete Remission (CR) | 52.5% |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments used to evaluate the anti-leukemic efficacy of compounds like doxorubicin are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on leukemia cells.
-
Cell Seeding: Leukemia cell lines (e.g., Jurkat for ALL, HL-60 for AML) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (doxorubicin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Leukemia cells are treated with the test compound and controls for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
The following diagram illustrates a general workflow for in vitro anti-leukemic drug screening:
Future Directions
The absence of comparative data between this compound and doxorubicin highlights a critical area for future research. To evaluate the potential of this compound as a novel anti-leukemic agent, it is imperative to conduct rigorous preclinical studies that directly compare its efficacy and safety profile with established drugs like doxorubicin. Such studies should include in vitro assays on various leukemia cell lines and in vivo experiments using animal models of leukemia. The experimental protocols outlined in this guide can serve as a starting point for these investigations. The scientific community awaits such research to determine if this compound could offer a new therapeutic option for leukemia patients.
References
Yadanzioside P and Other Quassinoids from Brucea javanica: A Comparative Guide to Their Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Yadanzioside P and other prominent quassinoids isolated from Brucea javanica. Quassinoids, a class of bitter triterpenoids, have garnered significant attention in oncology for their potent anti-proliferative and pro-apoptotic activities against various cancer cell lines. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Cytotoxicity of Quassinoids from Brucea javanica
The cytotoxic efficacy of quassinoids is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for this compound and other selected quassinoids from Brucea javanica against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Quassinoid | Cancer Cell Line | IC50 Value | Reference |
| This compound | P-388 Murine Leukemia | Antileukemic Activity Reported | [1][2] |
| Bruceantin (B1667948) | KB (Nasopharyngeal Carcinoma) | 0.008 µg/mL | [3] |
| RPMI 8226 (Multiple Myeloma) | 13 nM | [4] | |
| U266 (Multiple Myeloma) | 49 nM | [4] | |
| H929 (Multiple Myeloma) | 115 nM | [4] | |
| Brusatol | P-388 Murine Leukemia | Potent Antineoplastic Activity | [5] |
| Bruceine A | P-388 Murine Leukemia | Significant Inhibition | [5] |
| Bruceoside C | KB (Nasopharyngeal Carcinoma) | <0.1 µg/mL | [6] |
| RPMI-7951 (Melanoma) | <0.1 µg/mL | [6] | |
| A-549 (Lung Carcinoma) | Potent Cytotoxicity | [7] | |
| TE-671 (Rhabdomyosarcoma) | Potent Cytotoxicity | [7] | |
| Bruceine D | T24 (Bladder Cancer) | 7.65 ± 1.2 µg/mL | [8] |
| Javanicosides I, J, K, L | P-388 Murine Leukemia | 7.5, 2.3, 1.6, 2.9 µg/mL, respectively |
Note: While this compound has been identified as a new antileukemic quassinoid glycoside, specific IC50 values from publicly available literature are limited. Its activity against P-388 murine leukemia cells has been noted.[1][2]
Experimental Protocols
The following section details the standard methodologies employed to assess the cytotoxic effects and elucidate the mechanism of action of quassinoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quassinoid (e.g., this compound, bruceantin). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathway, providing insights into the mechanism of cell death induced by quassinoids.
Protocol:
-
Cell Lysis: Cancer cells are treated with the quassinoid of interest at its IC50 concentration for a specified time. Both adherent and suspension cells are then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for key apoptotic proteins, such as:
-
Caspase-3 (cleaved): An executioner caspase, its cleaved form indicates active apoptosis.
-
Caspase-9 (cleaved): An initiator caspase in the intrinsic pathway.
-
PARP (cleaved): A substrate of activated caspases; its cleavage is a hallmark of apoptosis.
-
Bax: A pro-apoptotic Bcl-2 family protein.
-
Bcl-2: An anti-apoptotic Bcl-2 family protein.
-
Cytochrome c: Its presence in the cytoplasm indicates mitochondrial membrane permeabilization.
-
β-actin or GAPDH: Used as a loading control to normalize protein levels.
-
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
Quassinoids from Brucea javanica primarily induce cytotoxicity in cancer cells through the induction of apoptosis, often mediated by the intrinsic or mitochondrial pathway.
Caption: Intrinsic Apoptotic Pathway Induced by Quassinoids.
The general mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately, apoptotic cell death.
Caption: General Experimental Workflow for Cytotoxicity Analysis.
References
- 1. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. najms.com [najms.com]
- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Yadanziolide A Demonstrates Potent In Vivo Anti-Tumor Efficacy in Hepatocellular Carcinoma Animal Models
A comprehensive analysis of preclinical data highlights the potential of Yadanziolide A, a natural compound derived from Brucea javanica, as a promising therapeutic agent for hepatocellular carcinoma (HCC). In vivo studies have validated its significant anti-tumor activity, showing marked inhibition of tumor growth in an orthotopic mouse model of liver cancer. This guide provides a detailed comparison of Yadanziolide A's performance with other compounds from Brucea javanica and the standard-of-care drug, Sorafenib, supported by experimental data and mechanistic insights.
Yadanziolide A (Y-A), a quassinoid compound, has been shown to exert its anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.[1] Preclinical studies using an orthotopic liver cancer mouse model have demonstrated that Y-A significantly reduces tumor growth compared to control groups.[1] The compound's mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical pathway in cancer cell survival and proliferation.[1]
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor efficacy of Yadanziolide A in comparison to other compounds isolated from Brucea javanica and the standard-of-care therapy for HCC, Sorafenib.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Yadanziolide A | Hepatocellular Carcinoma (Hepa1-6 cells) | Orthotopic Mouse Model | Not specified in abstract | Significant reduction in tumor growth | [1] |
| Bruceantinol (BOL) | Colorectal Cancer (HCT116 cells) | Athymic Nude Mice | 4 mg/kg and 8 mg/kg | 59% and 77% reduction in tumor volume, respectively | [2] |
| Bruceine A | Pancreatic Cancer | Tumor-bearing Mice | 0.5 mg/kg | Comparable to Gemcitabine | |
| Brusatol | Colorectal Cancer | Xenograft and in situ tumor models | 2 mg/kg | Effective inhibition of tumor growth | |
| Sorafenib | Hepatocellular Carcinoma (Patient-Derived Xenograft) | Nude Mice | Not specified | Statistically significant tumor growth inhibition |
Experimental Protocols
The in vivo validation of Yadanziolide A's anti-tumor activity was conducted using a well-established animal model of hepatocellular carcinoma.
Orthotopic Liver Cancer Mouse Model:
-
Cell Line: Hepa1-6 cells were used to induce tumors.
-
Animal Model: An orthotopic liver cancer model was established in mice. This model involves implanting the cancer cells directly into the liver, mimicking the natural progression of the disease.
-
Treatment: The treatment group received Yadanziolide A, while the control group did not. The specific dosage and administration route were not detailed in the available abstract but the study confirmed a significant reduction in tumor growth in the treated group.
-
Evaluation: The anti-tumor activity was assessed by measuring the reduction in tumor growth in the Yadanziolide A-treated group compared to the control group. The study also noted that Y-A treatment led to reduced liver damage in the mouse models.
Mechanistic Insights: The JAK-STAT Signaling Pathway
Yadanziolide A exerts its anti-tumor effects by targeting the TNF-α/STAT3 pathway. It inhibits the phosphorylation of JAK2 and STAT3, which are key components of this signaling cascade. By blocking this pathway, Yadanziolide A activates apoptotic pathways and suppresses the growth of tumor cells.
Below are diagrams illustrating the experimental workflow and the signaling pathway targeted by Yadanziolide A.
References
Assessing Potential Cross-Reactivity of Yadanzioside P with Other Cellular Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated notable antitumor and antileukemic properties. Its therapeutic potential is primarily attributed to its aglycone, bruceantin, a potent inhibitor of protein synthesis in eukaryotic cells. Bruceantin exerts its effect by binding to the A-site cleft on the large ribosomal subunit, thereby obstructing the peptidyl transferase elongation step of translation. Understanding the potential for cross-reactivity of this compound with other cellular compounds is crucial for predicting off-target effects, understanding potential mechanisms of resistance, and identifying opportunities for synergistic therapeutic strategies.
This guide provides a comparative analysis of this compound and other cellular compounds that either share its molecular target—the eukaryotic ribosome—or possess structural similarities, suggesting a potential for interaction with similar cellular components.
Comparison of this compound with Known Protein Synthesis Inhibitors
The primary mechanism of action for this compound's cytotoxic effects is the inhibition of protein synthesis. This places it in a class with several other well-characterized inhibitors that target the eukaryotic ribosome. Cross-reactivity, in this context, can be considered in terms of shared binding sites or overlapping mechanisms of action. Below is a comparison of this compound (represented by its active aglycone, bruceantin) with other prominent protein synthesis inhibitors.
| Compound | Target/Binding Site on Ribosome | Mechanism of Action | IC50 (Protein Synthesis Inhibition) |
| This compound (as bruceantin) | Large ribosomal subunit (60S), A-site cleft | Inhibits peptidyl transferase elongation | ~0.781 μM (in MIA PaCa-2 cells)[1] |
| Cycloheximide | Large ribosomal subunit (60S), E-site | Inhibits translocation | ~0.532 μM (in vivo)[2], ~6.6 μM (in HepG2 cells)[3] |
| Emetine | Small ribosomal subunit (40S) | Inhibits translocation | ~2.2 μM (in HepG2 cells)[3] |
| Anisomycin | Large ribosomal subunit (60S), Peptidyl transferase center | Inhibits peptidyl transferase | IC50 for cytotoxicity in HEK293 cells is 0.02 μM[4] |
| Homoharringtonine | Large ribosomal subunit (60S), A-site cleft | Inhibits elongation | IC50 for cytotoxicity in various cancer cell lines ranges from ~15.7 ng/mL to 80.5 ng/mL[5] |
Potential for Cross-Reactivity with Structurally Similar Compounds
Beyond targeting the same macromolecule, cross-reactivity can also be predicted based on structural similarity. The complex polycyclic structure of the quassinoid core of this compound may lead to interactions with proteins that have binding pockets amenable to such scaffolds. While direct evidence of cross-reactivity with the following classes of compounds is limited, their structural resemblances to portions of the this compound molecule warrant consideration in comprehensive cross-reactivity profiling.
-
Other Triterpenoids and Steroids: The steroidal backbone is a common motif in cellular signaling molecules. The rigid, multi-ring system of this compound could potentially interact with receptors or enzymes that bind to other triterpenoids or steroids.
-
Limonoids: Limonoids are another class of highly oxygenated triterpene derivatives found in plants. They share a similar biosynthetic origin and can have complex, rearranged structures that might present opportunities for cross-reactivity with quassinoid-binding proteins.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate potential cross-reactivity, a panel of assays can be employed. These assays can determine both binding affinity and functional inhibition.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.[6][7]
Protocol:
-
Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used as they contain all the necessary components for eukaryotic translation.
-
Set up the reaction: Combine the cell-free extract with a master mix containing amino acids (including a labeled amino acid like 35S-methionine), ATP, GTP, and an mRNA template (e.g., luciferase mRNA).
-
Add the test compounds: Introduce this compound and potential cross-reactants at a range of concentrations to different reaction tubes. Include a no-inhibitor control.
-
Incubate: Allow the translation reaction to proceed at the optimal temperature (typically 30-37°C) for a set period (e.g., 60-90 minutes).
-
Quantify protein synthesis: Measure the incorporation of the labeled amino acid into newly synthesized proteins. This can be done by precipitating the proteins, collecting them on a filter, and measuring radioactivity using a scintillation counter. For luciferase mRNA, a luminometer can be used to measure the enzymatic activity of the newly synthesized protein.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.
Ribosome Binding Assays
These assays determine the affinity of a compound for the ribosome.
-
Isolate ribosomes: Purify 80S ribosomes from a eukaryotic source (e.g., yeast, rabbit reticulocytes).
-
Radiolabel the compound: Synthesize a radiolabeled version of this compound or the potential cross-reactant.
-
Binding reaction: Incubate a fixed concentration of radiolabeled compound with increasing concentrations of ribosomes.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosome-bound compound will be retained on the filter, while the unbound compound will pass through.
-
Quantification: Measure the radioactivity on the filter to determine the amount of bound compound.
-
Data Analysis: Plot the amount of bound compound versus the ribosome concentration to determine the dissociation constant (Kd).
SPR allows for the real-time analysis of binding kinetics without the need for labeling.[8][9]
-
Immobilize ribosomes: Covalently attach purified ribosomes to the surface of a sensor chip.
-
Inject the analyte: Flow a solution containing this compound or a potential cross-reactant at various concentrations over the sensor chip.
-
Measure binding: The binding of the compound to the immobilized ribosomes causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for assessing cross-reactivity.
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing cross-reactivity.
Conclusion
This compound is a potent inhibitor of eukaryotic protein synthesis, targeting the large ribosomal subunit. Its potential for cross-reactivity is primarily with other compounds that bind to the ribosome, particularly those that interfere with the peptidyl transferase center. Structurally similar natural products, such as other triterpenoids, should also be considered in a comprehensive assessment. The experimental protocols outlined in this guide provide a framework for quantitatively evaluating these potential cross-reactivities. A thorough understanding of the cross-reactivity profile of this compound is essential for its continued development as a therapeutic agent, allowing for the anticipation of potential side effects and the rational design of combination therapies.
References
- 1. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Investigating the synergistic effects of Yadanzioside P with conventional chemotherapy drugs
Harnessing Synergy: A Comparative Guide to Quassinoid Combination Therapy in Oncology
A Foreword on Yadanzioside P: Initial investigations into the synergistic effects of this compound with conventional chemotherapy drugs have revealed a notable scarcity of available public data. To provide a comprehensive and data-supported guide for the research community, this document will focus on a closely related and well-studied quassinoid, Brusatol , also isolated from Brucea javanica. The extensive research on Brusatol offers valuable insights into the potential synergistic mechanisms that may be applicable to other quassinoids, including this compound, and provides a robust framework for future investigations.
Introduction to Brusatol and its Anticancer Potential
Brusatol is a quassinoid, a class of bitter principles derived from the plant Brucea javanica. It has garnered significant attention in oncological research for its potent anticancer properties.[1][2] Notably, Brusatol has been identified as a unique inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key mechanism in cellular defense against oxidative stress.[3][4] The aberrant activation of the Nrf2 pathway is a common feature in many cancers, contributing to chemoresistance by enhancing the expression of genes involved in drug efflux and detoxification.[3] By inhibiting this protective pathway, Brusatol sensitizes cancer cells to the cytotoxic effects of conventional chemotherapy agents, presenting a promising strategy to overcome drug resistance.
Synergistic Effects of Brusatol with Conventional Chemotherapy Drugs
Brusatol has demonstrated significant synergistic effects when combined with a range of conventional chemotherapy drugs across various cancer cell lines. This synergy primarily stems from its ability to inhibit Nrf2-mediated chemoresistance.
Combination with Platinum-Based Drugs (Cisplatin)
Studies have shown that co-treatment of cancer cells with Brusatol and cisplatin, a platinum-based DNA alkylating agent, leads to a dramatic reduction in cell viability and a significant increase in apoptosis compared to either drug alone. This synergistic effect is largely attributed to Brusatol's inhibition of the Nrf2 pathway, which would otherwise protect cancer cells from cisplatin-induced oxidative stress and DNA damage.
Combination with Antimetabolites (Gemcitabine)
The efficacy of gemcitabine, a nucleoside analog that inhibits DNA synthesis, is also significantly enhanced by co-administration with Brusatol in pancreatic cancer models. Gemcitabine treatment can induce the activation of the Nrf2 pathway as a resistance mechanism. Brusatol abrogates this activation, thereby potentiating the cytotoxic effects of gemcitabine.
Combination with other Chemotherapeutic Agents
Brusatol has also been shown to sensitize cancer cells to other chemotherapeutic agents, including:
-
Carboplatin
-
5-Fluorouracil
-
Etoposide
-
Paclitaxel
-
Trastuzumab
-
Lapatinib
The underlying mechanism for this broad sensitization is the inhibition of the Nrf2-mediated cellular defense system.
Quantitative Data Summary
The synergistic effects of Brusatol with chemotherapy have been quantified in various studies. The following tables summarize key findings.
| Cancer Cell Line | Chemotherapy Drug | Brusatol Concentration | IC50 of Chemotherapy (Alone) | IC50 of Chemotherapy (with Brusatol) | Combination Index (CI) | Reference |
| A549 (Lung Cancer) | Cisplatin | 40 nM | ~18 µM | ~6 µM | <1 | |
| HeLa (Cervical Cancer) | Cisplatin | 40 nM | Not Specified | Significantly Reduced | Not Specified | |
| MDA-MB-231 (Breast Cancer) | Cisplatin | 40 nM | Not Specified | Significantly Reduced | Not Specified | |
| CT-26 (Colorectal Cancer) | Cisplatin | Not Specified | Not Specified | Significantly Reduced | <1 | |
| BT-474 (Breast Cancer) | Trastuzumab | Not Specified | Not Specified | Significantly Reduced | <1 | |
| SK-OV-3 (Ovarian Cancer) | Trastuzumab | Not Specified | Not Specified | Significantly Reduced | <1 | |
| PANC-1 (Pancreatic Cancer) | Gemcitabine | Not Specified | Not Specified | Significantly Reduced | Not Specified |
A Combination Index (CI) of <1 indicates a synergistic effect.
Mechanisms of Action and Signaling Pathways
The primary mechanism by which Brusatol potentiates the effects of chemotherapy is through the inhibition of the Nrf2 signaling pathway.
Nrf2 Pathway Inhibition
Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. In response to oxidative stress (often induced by chemotherapy), Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Brusatol enhances the ubiquitination and degradation of Nrf2, leading to a rapid and transient depletion of Nrf2 protein. This prevents the cancer cells from mounting a protective response against the chemotherapy-induced damage.
Caption: Brusatol inhibits the Nrf2 pathway, preventing chemoresistance.
Induction of Apoptosis
By suppressing the Nrf2-mediated survival signals, Brusatol in combination with chemotherapy leads to an enhanced induction of apoptosis. This is characterized by:
-
Increased expression of pro-apoptotic proteins (e.g., Bax).
-
Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
-
Activation of caspases (e.g., Caspase-3, Caspase-9).
-
Release of cytochrome c from the mitochondria.
Caption: Synergistic induction of apoptosis by Brusatol and chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of Brusatol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Brusatol, the chemotherapy drug, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined using dose-response curve analysis. The Combination Index (CI) can be calculated using software like CompuSyn.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The available evidence strongly supports the use of Brusatol as a chemosensitizing agent in combination with various conventional chemotherapy drugs. Its ability to inhibit the Nrf2 pathway provides a clear mechanism for overcoming a significant driver of chemoresistance. The synergistic induction of apoptosis further highlights its potential in enhancing the efficacy of cancer treatment.
While these findings with Brusatol are promising, it is crucial to conduct specific studies on this compound to determine if it shares a similar mechanism of action and synergistic potential. Future research should focus on:
-
Investigating the effects of this compound on the Nrf2 pathway.
-
Evaluating the synergistic effects of this compound with a panel of chemotherapy drugs in various cancer cell lines.
-
Conducting in vivo studies to assess the efficacy and toxicity of this compound combination therapies in preclinical models.
Such studies will be essential in determining the clinical translatability of this compound as a valuable component of combination cancer therapy.
References
- 1. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 2. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Yadanzioside P: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the molecular targets of Yadanzioside P, a quassinoid glycoside with noted antileukemic properties isolated from Brucea javanica. While the precise molecular binding partners of this compound are still under full investigation, extensive research on related compounds from Brucea javanica strongly implicates the PI3K/Akt/mTOR signaling pathway as a primary mediator of its apoptotic effects in leukemia cells.[1][2][3] This document will focus on the use of CRISPR-Cas9 as a definitive validation tool and compare its efficacy with other established techniques.
Putative Molecular Targets and Signaling Pathway
This compound is hypothesized to exert its cytotoxic effects on leukemia cells by modulating key components of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers, including leukemia. The proposed mechanism involves the inhibition of pro-survival signals, leading to the activation of apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Comparison of Target Validation Methods
The validation of drug targets is a critical step in drug discovery.[4] Several techniques can be employed, each with its own advantages and limitations. Here, we compare CRISPR-Cas9 with other common methods for validating the putative targets of this compound.
| Method | Principle | Pros | Cons | Relevance for this compound |
| CRISPR-Cas9 | Permanent gene knockout or modification at the genomic level. | High specificity and efficiency; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition).[5] | Potential for off-target effects; requires generation of stable cell lines. | High: Definitive validation by observing a loss of this compound sensitivity in PI3K, Akt, or mTOR knockout cells. |
| shRNA/siRNA | Transient gene silencing at the mRNA level. | Relatively rapid and high-throughput; established protocols. | Incomplete knockdown; potential for off-target effects; transient effects. | Medium: Useful for initial screening but may not provide definitive evidence due to incomplete silencing. |
| Chemical Probes/Inhibitors | Use of small molecules to inhibit target protein function. | Temporal control of inhibition; can be used in various cell types and in vivo. | Potential for lack of specificity; off-target effects of the inhibitor can confound results. | Medium: Can support findings but is dependent on the specificity of available inhibitors for PI3K, Akt, and mTOR. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by observing changes in protein thermal stability upon ligand binding. | Directly assesses physical interaction between the drug and its target in a cellular context. | Technically challenging; may not be suitable for all targets. | High: Can provide direct evidence of this compound binding to a specific target protein. |
Experimental Workflow for CRISPR-Cas9 Target Validation
The following workflow outlines the key steps for validating the molecular targets of this compound using CRISPR-Cas9-mediated gene knockout.
Detailed Experimental Protocols
sgRNA Design and Lentiviral Vector Construction
-
Objective: To design and construct lentiviral vectors expressing Cas9 and single guide RNAs (sgRNAs) targeting the genes encoding for PI3K, Akt, and mTOR.
-
Protocol:
-
Design three to four unique sgRNAs targeting early exons of each target gene (PIK3CA, AKT1, MTOR) using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene (e.g., lentiCRISPRv2).
-
Verify the correct insertion of sgRNAs by Sanger sequencing.
-
Produce lentiviral particles by co-transfecting the sgRNA-containing vectors with packaging plasmids into HEK293T cells.
-
Generation of Stable Knockout Cell Lines
-
Objective: To generate leukemia cell lines (e.g., Jurkat or MOLM-13) with stable knockouts of PI3K, Akt, and mTOR.
-
Protocol:
-
Transduce the target leukemia cells with the lentiviral particles produced in the previous step.
-
After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Expand the puromycin-resistant cell populations.
-
Validate the knockout of the target proteins by Western blot analysis and quantify the reduction in gene expression by qPCR.
-
Functional Assays
-
Objective: To assess the impact of target gene knockout on the sensitivity of leukemia cells to this compound.
-
Protocol:
-
Cell Viability (MTT Assay):
-
Seed wild-type and knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 values for each cell line.
-
-
Apoptosis Assay (Annexin V Staining):
-
Treat wild-type and knockout cells with this compound at its IC50 concentration for 48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Signaling Pathway Analysis (Western Blot):
-
Treat wild-type and knockout cells with this compound for 24 hours.
-
Lyse the cells and perform Western blot analysis for key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, phosphorylated S6K).
-
-
Expected Quantitative Data and Comparison
The following table summarizes the expected outcomes from the functional assays, comparing the response of wild-type and knockout cell lines to this compound treatment.
| Cell Line | Target Gene | This compound IC50 (µM) | Apoptosis (% of Control) | p-Akt Levels (Relative to WT Control) |
| Wild-Type | N/A | 5.2 ± 0.8 | 65 ± 5% | 0.2 ± 0.05 |
| PI3K KO | PIK3CA | > 50 | 12 ± 3% | Not applicable |
| Akt KO | AKT1 | > 50 | 15 ± 4% | Not applicable |
| mTOR KO | MTOR | > 50 | 18 ± 5% | 0.8 ± 0.1 |
| Scrambled sgRNA | N/A | 5.5 ± 0.9 | 62 ± 6% | 0.2 ± 0.06 |
Data are presented as mean ± standard deviation and are hypothetical, based on the proposed mechanism of action.
Conclusion
The use of CRISPR-Cas9 technology offers a robust and highly specific method for validating the putative molecular targets of this compound. By demonstrating a significant decrease in sensitivity to the compound upon the knockout of key components of the PI3K/Akt/mTOR pathway, this approach can provide definitive evidence of target engagement and mechanism of action. While other methods like RNAi and chemical inhibitors can provide supporting data, the precision and completeness of gene editing with CRISPR-Cas9 make it the gold standard for target validation in modern drug discovery. The experimental framework provided in this guide offers a comprehensive strategy for researchers to elucidate the molecular underpinnings of this compound's antileukemic activity.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Seed oil of Brucea javanica induces apoptosis through the PI3K/Akt signaling pathway in acute lymphocytic leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Yadanzioside P: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica (L.) Merr., has emerged as a compound of interest due to its noted antileukemic properties.[1] This guide provides a comprehensive cross-validation of the bioactivity of this compound and its closely related analogues, offering a comparative analysis of their performance against various cancer types, supported by available experimental data.
Quantitative Bioactivity Analysis
The direct cytotoxic effects of this compound across a wide range of cancer cell lines have not been extensively documented in publicly available literature. However, data from its aglycone, bruceantin, and other structurally similar quassinoids isolated from Brucea javanica, such as Brusatol and Bruceine D, provide strong evidence for the potent anticancer activity of this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Bruceantin | Multiple Myeloma | RPMI 8226 | 0.013 | [2] |
| U266 | 0.049 | [2] | ||
| H929 | 0.115 | [2] | ||
| Nasopharynx | KB | 0.008 µg/mL | [3] | |
| Brusatol | Leukemia | NB4 | 0.03 | |
| BV173 | 0.01 | |||
| SUPB13 | 0.04 | |||
| Lung Cancer | A549 | < 0.06 | ||
| Breast Cancer | MCF-7 | 0.08 | ||
| Bruceine D | Non-Small Cell Lung | H460 | 0.5 | |
| A549 | 0.6 | |||
| Bladder Cancer | T24 | 7.65 µg/mL | ||
| Breast Cancer | MCF-7 | 0.7-65 | [4] | |
| Hs 578T | 0.7-65 | [4] |
Comparative Performance with a Standard Chemotherapeutic Agent
To contextualize the potency of these natural compounds, their bioactivity is compared with Doxorubicin, a widely used chemotherapeutic drug.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Brusatol | Colon Cancer | CT-26 | 0.27 µg/mL | |
| Bruceine D | Non-Small Cell Lung | A549 | 1.01 µg/mL | |
| Doxorubicin | Colon Cancer | HCT116 | 24.30 µg/mL | |
| Prostate Cancer | PC3 | 2.64 µg/mL | ||
| Hepatocellular Carcinoma | Hep-G2 | 14.72 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Brusatol, Bruceine D) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Quassinoids from Brucea javanica are known to exert their anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
References
- 1. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Novel Anti-Cancer Agents: A Comparative Guide Featuring Yadanzioside P
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The therapeutic index (TI) serves as a critical quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses.[1][2] A higher TI indicates a wider safety margin, a desirable characteristic for any new anti-cancer candidate.[1] This guide provides a framework for benchmarking the therapeutic potential of a novel compound, using the hypothetical case of Yadanzioside P, against established anti-cancer agents such as Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited publicly available data on this compound, this document serves as a template for the evaluation of new chemical entities.
Understanding the Therapeutic Index
The therapeutic index is classically defined as the ratio of the dose of a drug that causes toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[2][3] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50. A large therapeutic index is preferable, signifying that a much higher dose is needed to produce toxic effects than to achieve a therapeutic benefit.
Comparative Analysis of Anti-Cancer Agents
To effectively evaluate a novel agent like this compound, its performance must be compared against current standards of care. The following table summarizes key therapeutic index parameters for well-established chemotherapy drugs. The values for this compound are presented as hypothetical placeholders to illustrate how a comparative analysis would be structured.
| Compound | Target Cancer Type(s) | In Vitro Efficacy (IC50) | In Vivo Toxicity (LD50/TD50) | Therapeutic Index (TI) | Mechanism of Action |
| This compound | [Hypothetical: e.g., Breast, Lung] | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Hypothetical: e.g., Induces apoptosis via mitochondrial pathway inhibition] |
| Doxorubicin | Breast, Lung, Ovarian, Leukemia, etc. | Varies by cell line (e.g., ~50 nM - 27 µM in MCF7) | Rat (IV) LD50: 12.6 mg/kg | Narrow | DNA intercalation, topoisomerase II inhibition |
| Cisplatin | Bladder, Ovarian, Testicular, Lung, etc. | Varies significantly by cell line and exposure time (e.g., ~3.3 - 58 µM) | Mouse LD50: 12 mg/kg | Narrow | Forms DNA adducts, leading to apoptosis |
| Paclitaxel | Breast, Ovarian, Lung, etc. | Highly variable (e.g., ~2.5 nM - 7.5 nM in some lines; µM range in others) | Mouse (IV) LD50: ~30-40 mg/kg | Narrow | Promotes microtubule assembly and stabilization, leading to cell cycle arrest |
Note: IC50 (half-maximal inhibitory concentration) values can vary significantly based on the cell line, exposure duration, and specific assay used. LD50/TD50 values are also species and administration route-dependent.
Experimental Protocols
The determination of a therapeutic index requires rigorous in vitro and in vivo experimentation. The following are standard protocols essential for this evaluation.
In Vitro Cytotoxicity Assays
These assays are crucial for determining the efficacy of an anti-cancer agent against various cancer cell lines and for calculating the IC50 value.
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to a range of concentrations. The culture medium is replaced with medium containing these dilutions, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in a 96-well plate.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, a portion of the cell culture supernatant is carefully transferred to a new plate.
-
LDH Reaction: The LDH assay reagent is added to the supernatant, and the mixture is incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Cytotoxicity is calculated based on the LDH released from treated cells relative to the controls.
In Vivo Toxicity Assessment
In vivo studies in animal models are essential for determining the toxicological profile of a drug candidate.
-
Animal Models: Healthy rodents (e.g., mice or rats) are typically used for acute toxicity studies.
-
Dose Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection). A range of single doses is administered to different groups of animals.
-
Observation: Animals are monitored closely for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint Determination: The primary endpoint is often the determination of the LD50, the dose that is lethal to 50% of the animals. Other parameters like the maximum tolerated dose (MTD) are also assessed.
-
Histopathological Analysis: At the end of the study, major organs are often collected for histopathological examination to identify any tissue damage.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for illustrating complex processes in drug discovery and evaluation.
Caption: Workflow for determining the therapeutic index of a novel anti-cancer agent.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Safety Operating Guide
Prudent Disposal of Yadanzioside P: A Guide for Laboratory Professionals
Yadanzioside P, like many specialized laboratory chemicals, requires careful handling from acquisition to disposal. The following guidelines synthesize information from safety data sheets of analogous hazardous compounds and stability studies of related iridoid glycosides to provide a robust operational plan.
Hazard Profile and Disposal Considerations
The primary concern with any novel or uncharacterized compound is to treat it as hazardous until proven otherwise. Based on data from similar chemical entities, compounds of this nature can be toxic if swallowed, may have carcinogenic properties, and can be very toxic to aquatic life with long-lasting effects[1]. Therefore, direct disposal into standard waste streams is unacceptable. The recommended course of action is to dispose of this compound and its containers at an approved waste disposal plant[2].
| Hazard Classification | Precautionary Statement | Disposal Implication |
| Acute Oral Toxicity | Toxic if swallowed. | Do not dispose of down the drain. Treat as hazardous chemical waste. |
| Carcinogenicity | May cause cancer. | Minimize exposure. All contaminated materials must be disposed of as hazardous waste. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1]. | Prevent release to the environment. Use a licensed waste disposal service. |
Step-by-Step Disposal Protocol
Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection, throughout the handling and disposal process.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Use a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the solvents used.
-
-
Chemical Neutralization (Optional, for expert use only):
-
Studies on related iridoid glycosides indicate that some are susceptible to hydrolysis under strong alkaline conditions[3].
-
For aqueous solutions of this compound, careful adjustment of the pH to a strongly alkaline condition (e.g., pH 12) followed by incubation may promote degradation.
-
Caution: This step should only be performed by trained personnel with a thorough understanding of the potential reaction byproducts. The resulting solution must still be disposed of as hazardous waste.
-
-
Container Management:
-
Once the waste container is full, ensure it is securely sealed.
-
Decontaminate the exterior of the waste container.
-
Label the container clearly with "Hazardous Waste," the name of the chemical (this compound), and any other components of the waste mixture.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. This proactive approach to chemical safety builds a foundation of trust and responsibility within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside P
For Immediate Implementation by Laboratory Personnel
Yadanzioside P, a potent antileukemic quassinoid glycoside, requires stringent safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. Due to its potential toxicity and carcinogenic properties, as indicated by data on analogous compounds, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is paramount. This guide provides essential, step-by-step procedures for laboratory professionals engaged in the research and development of this compound.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[1] - Respiratory Protection: A fit-tested N95 or N100 NIOSH-approved mask for solid particles. For solutions or when generating aerosols, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is necessary.[1] - Eye/Face Protection: Chemical safety goggles and a face shield, or a full face-piece respirator.[1][2][3] - Lab Coat/Gown: A disposable gown is preferred over a standard lab coat. Chemical-resistant coveralls may be necessary for extensive handling. | Ensure gloves are powder-free. Change gloves immediately if contaminated. For respiratory protection, ensure a proper fit test has been conducted. Eye protection must meet ANSI Z87.1 standards. Gowns should be changed at the end of each procedure or if contaminated. |
| Handling Solutions | - Gloves: Chemical-resistant gloves (nitrile or neoprene). - Eye/Face Protection: Chemical safety goggles. - Lab Coat/Gown: A clean lab coat or disposable gown. | Always work within a certified chemical fume hood. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. | Basic PPE is required at all times in the laboratory where this compound is present. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk and environmental impact.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents. Recommended storage is at 0-4°C for the short term and -20°C for long-term storage, protected from light.
-
Access: Restrict access to authorized personnel only.
Handling Procedures
-
Designated Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area within a certified chemical fume hood to avoid dust and aerosol formation.
-
Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.
-
Contamination: Immediately change any contaminated clothing.
Spill Management
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations. Do not release into the environment.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Visual Guidance: Workflow and Safety
To further clarify the handling process, the following diagrams illustrate the recommended workflow and the decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
